Product packaging for Adenosine receptor antagonist 1(Cat. No.:)

Adenosine receptor antagonist 1

Cat. No.: B12425297
M. Wt: 447.9 g/mol
InChI Key: PDXSPZPOZMTADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Adenosine (B11128) Receptor Discovery and Antagonist Development

The story of adenosine receptors began with the observation of the physiological effects of adenosine and related compounds in the early 20th century. However, it wasn't until the 1970s that the concept of specific receptors for adenosine was firmly established. Landmark studies demonstrated that methylxanthines, such as caffeine (B1668208) and theophylline (B1681296), exert their stimulant effects by blocking these receptors. This discovery was pivotal, as it not only explained the mechanism of action of one of the world's most widely consumed psychoactive substances but also opened the door for the development of synthetic antagonists with greater potency and selectivity. The initial antagonists were non-selective, meaning they blocked multiple adenosine receptor subtypes. The subsequent era of research focused on developing subtype-selective antagonists to target specific physiological processes and minimize off-target effects.

Overview of Adenosine Receptor Subtypes (A1, A2A, A2B, A3) and Their Distribution

Four distinct subtypes of adenosine receptors have been identified and cloned: A1, A2A, A2B, and A3. These receptors belong to the G protein-coupled receptor (GPCR) superfamily and are distributed throughout the body, with each subtype exhibiting a unique pattern of expression.

Receptor SubtypePrimary Location(s)
A1 Brain (cortex, hippocampus, cerebellum), spinal cord, heart, kidney, adipose tissue
A2A Brain (striatum, nucleus accumbens, olfactory tubercle), platelets, immune cells, blood vessels
A2B Ubiquitous at low levels, with higher expression in the intestine, bladder, and mast cells
A3 Lungs, liver, eyes, and immune cells; often upregulated in inflammatory and cancerous tissues

This differential distribution is a key factor in the diverse physiological roles of adenosine and provides the basis for the development of subtype-selective drugs.

Fundamental Physiological Roles of Adenosine Signaling

Adenosine is a ubiquitous signaling nucleoside that plays a crucial role in maintaining homeostasis. Its levels in the extracellular space increase significantly under conditions of metabolic stress, such as hypoxia or ischemia, where it acts as a protective signal. The physiological effects of adenosine are mediated by its four receptor subtypes.

Activation of A1 receptors is generally inhibitory, leading to a decrease in heart rate, suppression of neurotransmitter release in the central nervous system, and inhibition of lipolysis in fat cells.

In contrast, A2A receptor activation is typically stimulatory, causing vasodilation, inhibition of platelet aggregation, and modulation of immune responses.

A2B receptors , which have a lower affinity for adenosine, are thought to be activated under conditions of high adenosine concentration, such as inflammation and tissue injury, where they can mediate both pro- and anti-inflammatory responses.

A3 receptors are also implicated in inflammation and have been shown to play a role in both cell protection and apoptosis (programmed cell death).

Rationale for Targeting Adenosine Receptors in Pathophysiology

The widespread involvement of adenosine in physiological and pathophysiological processes makes its receptors attractive targets for therapeutic intervention. mdpi.com The rationale for developing adenosine receptor antagonists stems from the desire to counteract the effects of excessive adenosine signaling in various disease states.

For instance, in the context of heart failure, excessive A1 receptor activation can contribute to fluid retention and reduced renal function. Therefore, an A1 antagonist could promote diuresis and improve kidney function. wikipedia.org In neurodegenerative disorders like Parkinson's disease, antagonism of A2A receptors in the striatum is a strategy to enhance motor function. Furthermore, the role of A2A and A3 receptors in inflammation and cancer has spurred the development of antagonists for these conditions.

Emergence of Adenosine Receptor Antagonist 1 in the Research Landscape

As previously noted, "this compound" is a designation used by a commercial supplier for a selective A2A receptor antagonist, with the "1" in the name likely being an internal product identifier rather than a reference to the A1 receptor subtype. This compound is described in the patent application WO2021156439A1, which covers a series of triazole compounds as adenosine receptor antagonists. nih.govd-nb.info

However, the broader research landscape has seen the emergence of numerous highly selective A1 adenosine receptor antagonists. A prime example is 8-Cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX) . Developed in the 1980s, DPCPX was one of the first truly selective A1 antagonists and has been instrumental as a research tool to elucidate the physiological and pathological roles of the A1 receptor. nih.gov Its high affinity and selectivity for the A1 receptor over other subtypes made it a valuable asset in pharmacological studies. d-nb.infonih.gov

Scope and Objectives of Current Academic Inquiry into this compound

Given the ambiguity of "this compound," the scope of current academic inquiry will be discussed in the context of a representative and well-studied A1 antagonist, DPCPX. The primary objectives of research involving DPCPX and other selective A1 antagonists include:

Elucidating the role of the A1 receptor in various physiological systems: This includes its function in the cardiovascular, central nervous, renal, and respiratory systems.

Investigating the therapeutic potential of A1 antagonism in disease models: Researchers are exploring the efficacy of A1 antagonists in preclinical models of conditions such as heart failure, renal dysfunction, neurodegenerative diseases, and pain.

Understanding the molecular pharmacology of A1 receptor-ligand interactions: Studies aim to characterize the binding of antagonists to the A1 receptor and to identify the structural determinants of selectivity and potency.

Developing novel A1 antagonists with improved pharmacokinetic and pharmacodynamic profiles: The goal is to create drug candidates that are more effective, have fewer side effects, and are suitable for clinical use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H15ClFN7O B12425297 Adenosine receptor antagonist 1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H15ClFN7O

Molecular Weight

447.9 g/mol

IUPAC Name

5-[5-amino-2-[(3-chloro-5-fluoro-2-pyridinyl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1H-pyridin-2-one

InChI

InChI=1S/C22H15ClFN7O/c23-15-8-14(24)11-26-16(15)9-17-28-21-19(13-6-7-18(32)27-10-13)20(12-4-2-1-3-5-12)29-22(25)31(21)30-17/h1-8,10-11H,9H2,(H2,25,29)(H,27,32)

InChI Key

PDXSPZPOZMTADI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=NC(=NN3C(=N2)N)CC4=C(C=C(C=N4)F)Cl)C5=CNC(=O)C=C5

Origin of Product

United States

Molecular and Cellular Pharmacology of Adenosine Receptor Antagonist 1

Receptor Binding Kinetics and Thermodynamics

The interaction of an antagonist with its receptor is defined by its binding kinetics (the rates of association and dissociation) and thermodynamics (the affinity of the binding). These parameters are crucial for understanding a compound's potency and duration of action.

The affinity of an antagonist for a receptor is commonly quantified by its inhibition constant (Ki) or dissociation constant (Kd). A lower Ki or Kd value indicates a higher binding affinity. These constants are determined through various experimental methods, including radioligand binding assays and functional assays like cAMP accumulation. acs.org

For instance, Schild analysis can be used to determine the antagonist's affinity (expressed as pA2/pKb), as demonstrated with compound 10b , a pyrazolo[3,4-d]pyridazine derivative. acs.orgnih.gov This compound acted as a competitive antagonist at A1 and A3 receptors. acs.orgnih.gov Similarly, the inhibitory binding constants (Ki) for various ligands at the rat brain A1 adenosine (B11128) receptor have been measured at different temperatures to distinguish between agonist and antagonist behavior. nih.gov

The affinity of several adenosine receptor antagonists for different subtypes has been characterized. For example, 1,3-dipropyl-8-cyclopentylxanthine shows a high affinity for the A1 receptor with a Ki value of approximately 0.47 nM. nih.govDerenofylline (SLV 320) is another potent A1 receptor antagonist with a Ki of 1 nM for the human A1 receptor. medchemexpress.com In the realm of A2A antagonists, SCH58261 displays a Ki of 4 nM at the human A2A receptor, while Biogen-34 has a Ki of 1.2 nM for the rat A2A receptor. nih.gov For the A2B receptor, the 8-(4-pyrazolyl)-xanthine derivative CVT-6883 has a Ki of 22 nM for the human A2B subtype. nih.gov

Inhibition (Ki) and Dissociation (Kd) Constants of Select Adenosine Receptor Antagonists

This table presents the binding affinities of various antagonists at human (h) and rat (r) adenosine receptor subtypes. Lower values indicate higher affinity.

CompoundA1 Receptor (Ki/Kd, nM)A2A Receptor (Ki/Kd, nM)A2B Receptor (Ki/Kd, nM)A3 Receptor (Ki/Kd, nM)Reference
1,3-dipropyl-8-cyclopentylxanthine0.47 (r)~70 (r)Data Not AvailableData Not Available nih.gov
10b (pyrazolo[3,4-d]pyridazine)21 (h)>10,000 (h)1,700 (h)55 (h) acs.orgnih.gov
A17 (pyrazolo[3,4-c]pyridine)Low Nanomolar (h)Data Not AvailableData Not AvailableLow Nanomolar (h) nih.gov
ATL4447.0 (r)2.5 (r)61.8 (r)>1000 (r) medchemexpress.com
BG99287 (h)6,410 (h)90 (h)>10,000 (h) researchgate.net
CVT-68831,940 (h)3,280 (h)22 (h)1,070 (h) nih.gov
Derenofylline (SLV 320)1 (h)398 (h)Data Not Available200 (h) medchemexpress.com
ISAM-140Data Not AvailableData Not Available3.49 (h)Data Not Available bmj.com
Istradefylline (KW-6002)High Selectivity vs. A1Potent AntagonistData Not AvailableData Not Available nih.govnih.gov
KW39028 (h)673 (h)296 (h)4,390 (h) researchgate.net
SCH58261Reasonable Selectivity vs. A14 (h)Reasonable Selectivity vs. A2BData Not Available nih.gov

Receptor occupancy describes the fraction of receptors bound by a drug at a given concentration. In preclinical models, this is a key parameter for linking drug dosage and plasma concentration to the pharmacological effect. For example, a study with the A1-selective antagonist N-0861 in human subjects demonstrated a linear relationship between its plasma concentration, A1-receptor occupancy, and the antagonism of adenosine-induced effects on atrioventricular nodal conduction. nih.gov This suggests that the observed effects of N-0861 were directly attributable to its action at the A1 receptor. nih.gov

The concept of residence time (1/Koff), which reflects the stability of the ligand-receptor complex, is also gaining importance as it may provide a better prediction of a ligand's in vivo performance than affinity alone. acs.org For instance, compound A17 was found to have a long residence time at both A1 and A3 receptors. nih.gov Preclinical studies often utilize antagonists to probe the physiological roles of adenosine receptors. Basal levels of adenosine, particularly for A1 and A2A receptors, mean that antagonists can have distinct biological effects even without exogenous adenosine stimulation. nih.gov

Selectivity Profile Against Adenosine Receptor Subtypes

The ubiquitous nature of adenosine receptors necessitates the development of subtype-selective antagonists to achieve targeted therapeutic effects and minimize off-target side effects. nih.gov Selectivity is typically expressed as the ratio of Ki or Kd values for different receptor subtypes.

Significant efforts have focused on developing antagonists that are highly selective for the A1 receptor. nih.gov Xanthine (B1682287) derivatives have proven to be a fruitful chemical class for this purpose. nih.gov Systematic studies on xanthine structure-activity relationships revealed that substituents at the 8-position of the xanthine nucleus are critical for A1 selectivity. nih.gov Specifically, incorporating a cyclohexyl or cyclopentyl group at this position enhances selectivity for the A1 receptor subtype. nih.gov1,3-dipropyl-8-cyclopentylxanthine , for example, is approximately 150-fold more potent as an antagonist at the A1 receptor than at the A2A receptor. nih.gov

Other antagonists with high A1 selectivity include KW3902 , BG9928 , and Derenofylline (SLV320) , all of which exhibit over 200-fold selectivity for the human A1 receptor compared to the A2A subtype. researchgate.netnih.gov The development of such compounds has been crucial for investigating the role of A1 receptors in various physiological and pathological conditions, including renal function. nih.gov Structure-based virtual screening, leveraging the crystal structures of A1 and A2A receptors, has also emerged as a powerful tool to rationally design A1-selective ligands by exploiting differences in their binding sites.

The A2A receptor has become a prime target for therapeutic intervention, particularly in neurodegenerative disorders like Parkinson's disease. nih.govwikipedia.orgconsensus.app This has spurred the development of numerous selective A2A antagonists. Early non-selective antagonists like caffeine (B1668208) have given way to highly selective compounds. wikipedia.org

Key examples of selective A2A antagonists include SCH58261 , a pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivative, which is a reference compound for A2A receptor research. nih.gov Other compounds like Biogen-34 , MSX-2 , and Ver-6623 also demonstrate high affinity for human and rat A2A receptors with good selectivity over A1 and A2B subtypes. nih.gov The xanthine derivative Istradefylline (KW-6002) , which features a styryl group at the 8-position, is another critical A2A selective antagonist that has advanced to clinical use. nih.govnih.gov The discovery of dual A1/A2A antagonists, such as ASP5854 , which show high affinity for both receptors, represents another strategy for conditions like Parkinson's disease, aiming to modulate both presynaptic and postsynaptic dopamine (B1211576) release. nih.gov

While research into selective A2B ligands has historically lagged behind other subtypes, significant progress has been made in identifying potent and selective A2B antagonists. nih.govwikipedia.org These compounds are valuable tools for exploring the role of the A2B receptor in conditions like inflammation and angiogenesis. nih.govacs.org

The 8-(pyrazol-4-yl)xanthine scaffold has been particularly successful, leading to the discovery of CVT-6883 , which has a Ki of 22 nM for the human A2B receptor and demonstrates high selectivity over the A1, A2A, and A3 subtypes. nih.gov Another compound, 32 , a 2-aminopyrimidine (B69317) from Almirall, also shows high A2B affinity (Ki = 17 nM) and selectivity. nih.gov The exploration of novel chemotypes, such as those containing fused imidazole (B134444) or 1,2,4-triazole (B32235) rings, has yielded highly potent A2B ligands with complete selectivity against A1, A2A, and A3 receptors. nih.gov Furthermore, several non-xanthine A2B antagonists, including ISAM-140 , have been developed with low nanomolar affinity and excellent subtype selectivity. bmj.com

A3 Receptor Selectivity

The selectivity of adenosine A1 receptor antagonists against the A3 subtype is a critical determinant of their therapeutic potential and side-effect profile. Many N6-substituted adenosine derivatives exhibit selectivity for A1 receptors. nih.gov For instance, 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX) demonstrates approximately 500-fold selectivity for the rat A1 receptor over the A2A receptor. nih.gov However, its comprehensive selectivity profile against A2B and A3 receptors requires thorough evaluation. nih.gov

The development of dual A1/A3 receptor antagonists has also been an area of interest. nih.gov Compounds like the 7-(phenylamino)-pyrazolo[3,4-c]pyridines have been identified as dual antagonists with affinities in the low-micromolar to low-nanomolar range. nih.gov Specifically, 3-phenyl-5-cyano-7-(trimethoxyphenylamino)-pyrazolo[3,4-c]pyridine (A17) exhibits high affinity for both A1 and A3 receptors. nih.gov The pyrazolo[3,4-d]pyridazine scaffold has also yielded dual A1/A3 antagonists, with compound 10b showing a 21 nM affinity for the human A1 receptor and a 55 nM affinity for the human A3 receptor. nih.gov

It is important to note that some compounds initially identified as selective A1 or A3 ligands may have effects on other adenosine receptor subtypes. For example, APNEA (N6-p-aminophenylethyladenosine) and I-ABA (N6-p-iodobenzyladenosine) have been used in studies related to A3 receptors but are relatively nonselective. nih.gov Therefore, co-administration of a selective antagonist is often necessary to delineate the specific effects of A3 receptor activation. nih.gov

Off-Target Receptor Binding Analysis

A comprehensive understanding of the off-target binding profile of adenosine A1 receptor antagonists is essential to mitigate potential adverse effects. The structural similarity among adenosine receptor subtypes presents a challenge in developing highly selective ligands. Off-target interactions are a common reason for the failure of drug candidates in clinical trials. For instance, the A2A receptor antagonist tozadenant (B1682436) was discontinued (B1498344) in Phase III trials due to fatalities likely caused by off-target effects.

Structure-based virtual screening is a promising approach to design subtype-selective ligands by identifying non-conserved subpockets in the binding sites of different receptor subtypes. This method has been used to screen large compound libraries against both A1 and A2A receptors to identify selective A1R antagonists.

Functional Antagonism Mechanisms in Cellular Models

The functional antagonism of adenosine A1 receptors is primarily mediated through the modulation of intracellular signaling pathways, particularly those involving cyclic AMP (cAMP) and G proteins.

Inhibition of Agonist-Stimulated cAMP Production

Adenosine A1 receptors are canonically coupled to inhibitory G proteins (Gi/o), which inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. nih.govnih.govfrontiersin.org Antagonists of the A1 receptor block the binding of agonists, thereby preventing this inhibition and restoring or maintaining cAMP production.

Studies in various cellular models have demonstrated this mechanism. In human glomeruli, the A1 agonist N6-cyclohexyladenosine (CHA) was found to inhibit cAMP production, and this effect was counteracted by the A1 antagonist 8-cyclopentyl-1,3-dipropylxanthine (DPCPX). nih.gov Similarly, in primary cultures of rat hepatocytes, an A1 receptor antagonist completely blocked the inhibitory effects of low concentrations of ethanol (B145695) on cAMP production, suggesting that these effects are mediated by endogenous adenosine acting on A1 receptors. nih.gov

The development of dual A1/A2A receptor antagonists has been pursued, and in vitro assays, including cAMP functional assays, have been used to identify potent compounds. nih.gov

Modulation of G Protein Coupling (Gi/o, Gs, Gq)

The A1 receptor primarily couples to the Gi/o family of G proteins to exert its inhibitory effects on adenylyl cyclase. nih.govnih.gov However, there is evidence suggesting that the A1 receptor can also interact with other G protein subtypes, such as Gs and Gq, leading to a more complex signaling profile. nih.gov The specific G protein coupling can be influenced by the agonist, a phenomenon known as agonist-specific conformations. nih.gov

The functional state of the receptor-G protein complex is crucial for agonist responses. documentsdelivered.com Partial uncoupling of these complexes with agents like N-ethylmaleimide can alter agonist potency and efficacy. documentsdelivered.com Furthermore, the presence of guanine (B1146940) nucleotides, such as GDP, can influence the activation state of G proteins and subsequent signaling. documentsdelivered.com

Allosteric modulators can also influence G protein coupling. Peptides derived from the C-terminus of Gα subunits (G-peptides) can act as allosteric modulators of A1 receptor signaling. nih.gov G-peptides from Gαi and Gαq have been shown to enhance agonist-dependent inhibition of cAMP, acting as positive allosteric modulators of Gi-coupled signaling, while they can act as negative allosteric modulators of Gq-coupled signaling. nih.gov

Allosteric Modulation Potential

Allosteric modulators offer a promising therapeutic strategy by binding to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. nih.govfrontiersin.org This can lead to several advantages, including higher subtype selectivity due to greater sequence divergence at allosteric sites compared to the highly conserved orthosteric sites. frontiersin.orgresearchgate.net

Positive allosteric modulators (PAMs) enhance the effect of the endogenous agonist, while negative allosteric modulators (NAMs) reduce it. frontiersin.org This allows for a "fine-tuning" of the receptor's response to the local concentration of the endogenous agonist, such as adenosine. nih.govfrontiersin.org This is particularly relevant in pathological conditions where adenosine levels are elevated. frontiersin.org

Several chemical classes of allosteric enhancers for the A1 receptor have been identified, including 2-aminothiazole (B372263) derivatives, which have shown greater potency and efficacy than earlier compounds like PD 81,723. nih.gov

Receptor Dimerization and Heterodimerization Influence

G protein-coupled receptors, including the adenosine A1 receptor, can form dimers and heterodimers, which can significantly influence their pharmacological and functional properties. nih.govnih.gov

The A1 receptor has been shown to form heterodimers with both β1- and β2-adrenergic receptors in HEK-293 cells and in human heart tissue. nih.govnih.gov This heterodimerization can alter the binding affinity of ligands to the β-receptors without affecting the A1 receptor's ligand binding properties. nih.govnih.gov Functionally, A1R/β-receptor heterodimerization can lead to altered G protein coupling and downstream signaling. For example, the inhibitory effect of the A1 receptor on cAMP production was abrogated in cells co-expressing A1R/β1R and A1R/β2R heterodimers. nih.govnih.gov

The A1 receptor also forms heterodimers with the A2A receptor, particularly in the striatum. nih.gov This A1R/A2A_R heteromer allows for a nuanced modulation of neurotransmitter release, such as glutamate (B1630785). nih.gov There is also evidence for functional interactions between A1 receptors and GABA_A receptors, although a direct interaction has not been conclusively shown. nih.gov

Cell-Based Assay Methodologies for Characterizing Antagonism

The characterization of adenosine A1 receptor (A1R) antagonists relies on a variety of in vitro cell-based assay methodologies. These assays are crucial for determining the affinity, potency, and functional activity of novel compounds. They are typically performed using cultured cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells, that are engineered to stably or transiently express the human A1 receptor. nih.govnih.govacs.org

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of an antagonist for the A1 receptor. These assays measure the direct interaction of a compound with the receptor protein. The most common format is a competitive binding assay, where a test compound's ability to displace a known high-affinity radiolabeled ligand from the receptor is quantified.

The affinity of an antagonist is typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the antagonist required to occupy 50% of the receptors in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity. Common radiolabeled antagonists used for A1R binding assays include [³H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine). nih.govacs.org Alternatively, radiolabeled agonists like [³H]CCPA (2-chloro-N⁶-cyclopentyladenosine) can also be used. nih.govnih.gov

Saturation binding experiments are used to determine the density of receptors in a given cell or tissue preparation (Bₘₐₓ) and the equilibrium dissociation constant (Kₑ) of the radioligand itself. For instance, in HEK-293 cells transiently expressing the A1R, saturation binding with [³H]DPCPX yielded a Kₑ value of 2.37 ± 0.20 nM and a Bₘₐₓ of 10.5 ± 1.2 pmol/mg of protein. nih.gov

Functional Assays

Functional assays measure the biological response following receptor activation and are essential for confirming that a compound acts as an antagonist. For A1R, these assays are designed to measure the blockade of signaling pathways initiated by an agonist.

Cyclic AMP (cAMP) Assays

The A1 receptor is canonically coupled to Gᵢ/ₒ proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. frontiersin.orgnih.gov To measure antagonism, cells are typically stimulated with an agent like forskolin (B1673556) to increase basal cAMP levels. Then, an A1R agonist (e.g., NECA, CPA) is added, which inhibits this cAMP production. nih.govacs.org An antagonist's potency is determined by its ability to reverse or prevent the agonist-induced inhibition of cAMP accumulation. nih.govacs.org

The results are often expressed as an IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist's response) or as a pA₂/pKₑ value, derived from a Schild regression analysis, which represents the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response. acs.org For example, in a study identifying dual A1/A2A antagonists, several compounds showed potent antagonistic activity against A1R with pIC₅₀ values ranging from 4.28 to 6.78. nih.gov

Calcium Mobilization Assays

In certain cell types, such as human bronchial smooth muscle cells (HBSMC), A1 receptor activation can lead to the mobilization of intracellular calcium ([Ca²⁺]ᵢ) from internal stores. nih.govnih.gov This signaling pathway involves a pertussis toxin-sensitive G protein that activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and subsequent calcium release from the endoplasmic/sarcoplasmic reticulum. nih.govnih.govproquest.com

Antagonism can be characterized by pre-incubating cells with the test compound and then measuring its ability to block the transient increase in cytosolic calcium stimulated by an A1R agonist like NECA or CPA. nih.gov The change in [Ca²⁺]ᵢ is monitored using fluorescent calcium indicators, such as fura-2 (B149405) AM, through ratiometric imaging of single cells. nih.govproquest.com The A1R-selective antagonist DPCPX has been shown to effectively inhibit these agonist-induced calcium responses. nih.gov

β-Arrestin Recruitment Assays

Upon agonist stimulation, G protein-coupled receptors (GPCRs) are phosphorylated, leading to the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, and can also initiate G protein-independent signaling. frontiersin.orgnih.gov The interaction between the A1R and β-arrestin can be monitored in live cells using protein complementation assays, such as the NanoBiT® system. frontiersin.orgnih.gov

In this setup, the A1 receptor is fused to a large fragment of a luciferase enzyme (LgBiT), and β-arrestin is fused to the small fragment (SmBiT). Agonist-induced recruitment of β-arrestin to the receptor brings the two fragments together, reconstituting a functional enzyme that generates a luminescent signal. frontiersin.org An antagonist's activity is quantified by its ability to inhibit the agonist-induced luminescence in a dose-dependent manner. For example, the antagonist DPCPX was shown to inhibit CPA-induced β-arrestin 2 recruitment with a calculated IC₅₀ of 105 ± 44 nM. frontiersin.org

GTPγS Binding Assays

GTPγS binding assays provide a direct measure of G protein activation. In membranes prepared from cells expressing the A1 receptor, agonists stimulate the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins. nih.goveurofinsdiscovery.com The potency of an antagonist is determined by its ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding. eurofinsdiscovery.com This assay directly assesses the first step in G protein-mediated signal transduction.

Structure Activity Relationship Sar Studies of Adenosine Receptor Antagonist 1

Core Scaffold Modifications and Affinity Relationships

The affinity of an antagonist for the A1 receptor is profoundly influenced by its core chemical structure, or scaffold. Historically, xanthine (B1682287) derivatives like caffeine (B1668208) and theophylline (B1681296) were the prototypical adenosine (B11128) receptor antagonists. nih.gov However, these compounds show little selectivity between A1 and A2 receptor subtypes. nih.gov This led to extensive research into modifying the xanthine core and exploring entirely new, non-xanthine scaffolds to improve affinity and selectivity.

Modifications to the xanthine scaffold, particularly at the N1, N3, and 8-positions, have yielded significant gains in affinity. For instance, introducing dipropyl groups at the N1 and N3 positions and a cyclopentyl group at the 8-position resulted in 1,3-dipropyl-8-cyclopentylxanthine (DPCPX), a compound with very high affinity for the A1 receptor. nih.gov

Beyond xanthines, a multitude of structurally diverse non-xanthine antagonists have been identified. nih.gov These include scaffolds such as pyrazolo[1,5-a]pyridines and 2-aryl-6-morpholinopurines. nih.govmdpi.com For example, a series of 3-(2-cyclohexenyl-3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5-a]pyridines were found to be potent A1 receptor antagonists. nih.gov Similarly, the 2-aryl-6-morpholinopurine scaffold has been identified as a source of high-affinity A1 antagonists. mdpi.com The exploration of these novel scaffolds demonstrates that diverse chemical structures can effectively interact with the A1 receptor binding site.

Scaffold ClassCore Structure ExampleKey Modifications for High A1 AffinityReference Compound Example
Xanthines XanthineN1, N3-dialkyl; C8-cycloalkyl substituents1,3-dipropyl-8-cyclopentylxanthine (DPCPX)
Pyrazolo[1,5-a]pyridines 2-phenylpyrazolo[1,5-a]pyridine3-(2-cyclohexenyl-3-oxo-2,3-dihydropyridazin-6-yl) groupFR166124
2-Aryl-6-morpholinopurines 2-ArylpurineC6-morpholino group; C2-aryl group; N9-H or methylCompound 3m (2-(3-methoxyphenyl)-6-morpholino-9H-purine)
Pyrazolo[3,4-c]pyridines Pyrazolo[3,4-c]pyridine7-aminoaryl; 3-aryl(alkyl); 5-cyano substituentsA17 (3-phenyl-5-cyano-7-(trimethoxyphenylamino)-pyrazolo[3,4-c]pyridine)

Substituent Effects on Receptor Selectivity

Achieving selectivity for the A1 receptor over other adenosine receptor subtypes (A2A, A2B, and A3) is a primary goal in antagonist design to minimize off-target effects. SAR studies have shown that the nature and position of substituents on the core scaffold are critical determinants of selectivity.

For the xanthine class, modifications at the 8-position have the most significant impact on A1 selectivity. nih.gov The introduction of bulky, hydrophobic cycloalkyl groups, such as cyclopentyl or cyclohexyl, at this position dramatically enhances antagonist potency at the A1 receptor while having less effect at the A2A receptor. nih.gov This results in compounds with high A1-selectivity. For instance, 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) is approximately 150-fold more potent as an antagonist at A1 receptors than at A2A receptors. nih.gov

In the 2-aryl-6-morpholinopurine series, selectivity is tuned by substituents on the 2-aryl ring and at the N9-position. mdpi.com Studies have shown that an electron-withdrawing group at the meta-position of the 2-aryl ring can interact efficiently with a polar moiety at the A1 receptor. mdpi.com Furthermore, N9-methylpurine derivatives were generally found to be more selective, though less potent, than their 9H-purine counterparts. mdpi.com

Structure-based virtual screening has also been employed to exploit structural differences between receptor subtypes. Comparison of A1 and A2A receptor crystal structures revealed a non-conserved subpocket that can be targeted to achieve A1 selectivity. Designing analogs with moieties that fit into this unique A1R pocket, such as a 3-methyl-tetrahydrofuran group, has led to antagonists with up to 76-fold A1R-selectivity.

Stereochemical Influences on Antagonistic Potency

The three-dimensional arrangement of atoms (stereochemistry) within a molecule can have a profound effect on its interaction with a chiral biological target like the A1 receptor. While less documented for antagonists than for agonists, the principle remains a critical consideration in drug design.

For agonists, the stereochemistry of the ribose moiety is crucial for activity. nih.gov In the case of antagonists, the introduction of chiral centers can lead to enantiomers with significantly different potencies. For example, in a study of hordatine A, an antagonist of the α1A-adrenergic receptor, the (2R,3R)-enantiomer was found to be the most potent, highlighting the importance of absolute stereochemistry. researchgate.net Although this example is from a different receptor family, it underscores the universal principle that specific stereoisomers are often preferred for optimal receptor binding.

The development of antagonists based on scaffolds like 3-(2-cyclohexenyl-3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5-a]pyridines, which contain chiral centers, necessitates the synthesis and evaluation of individual stereoisomers to identify the more potent configuration. nih.gov The differential activity between stereoisomers arises from the ability of one isomer to achieve a more complementary fit within the receptor's binding pocket, maximizing favorable interactions and minimizing steric clashes.

Conformational Analysis and Ligand-Receptor Docking Studies

Computational techniques such as conformational analysis and molecular docking are powerful tools for understanding how antagonists bind to the A1 receptor. These methods provide insights into the specific interactions between the ligand and the amino acid residues of the receptor's binding pocket. nih.govnih.gov

Docking studies have been performed using homology models and, more recently, high-resolution crystal structures of the A1 receptor. nih.gov These studies help predict the binding orientation of antagonists within the orthosteric binding site. For example, molecular dynamics (MD) simulations of the antagonist A17 within the A1 receptor revealed two stable binding orientations in the orthosteric area. nih.gov

These computational models have identified key amino acid residues involved in antagonist binding. Site-directed mutagenesis studies have confirmed the importance of residues like His251 and His278 in ligand binding. nih.gov Docking studies also highlight the role of hydrophobic interactions. For instance, in agonist binding, the hydrophobic cyclopentyl group of N6-cyclopentyladenosine (CPA) is surrounded by hydrophobic residues like Val138 and Phe185. nih.gov Antagonists are designed to form similar crucial interactions. A structure-based virtual screening effort successfully identified A1R-selective ligands by targeting a non-conserved subpocket formed by specific residues, demonstrating the predictive power of these computational approaches.

Study TypeKey FindingsImplicated Receptor ResiduesReference
Molecular Dynamics (MD) Simulations Identified stable binding orientations for pyrazolo[3,4-c]pyridine antagonists.L2506.51 nih.gov
Structure-Based Virtual Screening Exploited a non-conserved subpocket to identify A1R-selective ligands.N/A
Ligand Docking & Mutagenesis Implicated histidine residues in the binding of ligands.His251, His278 nih.gov
Pharmacophore & Docking Analysis Distinguished binding modes for agonists vs. antagonists based on receptor state (resting vs. active).T3.36, F5.43, W6.48, H7.43 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. wikipedia.orgresearchgate.net These models are used to predict the potency of new, unsynthesized molecules, thereby guiding drug design and prioritizing synthetic efforts. nih.gov

A QSAR model takes the form of a mathematical equation: Activity = f(physicochemical properties/molecular descriptors). wikipedia.org The process involves:

Assembling a dataset of compounds with known A1 receptor antagonist activity.

Calculating various molecular descriptors for each compound. These can include 2D descriptors (e.g., electronic properties, hydrophobicity) and 3D descriptors (e.g., molecular shape, volume).

Developing a statistical model (e.g., multiple linear regression, partial least squares) that links the descriptors to the observed activity. researchgate.net

Validating the model to ensure its predictive power.

For adenosine receptor antagonists, QSAR studies have been performed on various structural classes. sci-hub.seresearchgate.net For example, a QSAR study on 2-aryl-1,2,4-triazolo[4,3-a]quinoxaline derivatives as A3 receptor antagonists revealed that for one series, a larger field effect at a specific substituent position enhanced receptor binding, while for a related series, a strong electron-withdrawing substituent was beneficial. sci-hub.se Such analyses provide valuable insights into the electronic and steric requirements for optimal receptor interaction, even when a high-resolution structure of the receptor is not available.

Design Principles for Novel Analogues of Adenosine Receptor Antagonist 1

The collective findings from SAR, computational modeling, and structural biology have established several key principles for the rational design of novel A1 receptor antagonists.

Scaffold Hopping and Diversification : While xanthines are a well-established starting point, exploring novel and diverse non-xanthine scaffolds (e.g., pyrazolopyridines, purine (B94841) derivatives) is a proven strategy for identifying potent and selective antagonists. nih.govnih.govmdpi.com

Targeting Key Substituent Positions for Affinity and Selectivity : Specific positions on the core scaffold are critical for tuning activity. For xanthine-based antagonists, the 8-position is paramount for achieving A1 selectivity, with bulky hydrophobic groups being highly favorable. nih.gov For other scaffolds, systematic exploration of substituent effects is necessary to find the optimal balance of potency and selectivity. mdpi.com

Exploiting Structural Differences Between Receptor Subtypes : A crucial strategy for achieving selectivity is structure-based design that targets non-conserved residues or subpockets within the A1 receptor's binding site that are different from those in the A2A, A2B, and A3 subtypes.

Integration of Computational Methods : The use of molecular docking, MD simulations, and QSAR modeling is essential. plos.orgplos.org These tools allow for the virtual screening of large compound libraries, provide hypotheses about ligand-receptor interactions that can be tested experimentally, and predict the activity of novel designs before undertaking costly synthesis. wikipedia.org

Consideration of Stereochemistry : When chiral centers are present or introduced into a design, the different stereoisomers must be considered, as they can exhibit vastly different potencies. The synthesis and evaluation of optically pure compounds are often necessary to identify the optimal configuration for A1 receptor antagonism.

By adhering to these principles, researchers can more efficiently navigate the complex chemical space to develop novel adenosine A1 receptor antagonists with improved therapeutic profiles.

Preclinical Pharmacodynamics and Efficacy Studies of Adenosine Receptor Antagonist 1

In Vitro Efficacy in Disease-Relevant Cell Lines

The effects of adenosine (B11128) A1 receptor antagonists have been characterized in numerous cell-based models relevant to a range of human diseases. These studies are fundamental in elucidating the mechanism of action and cellular consequences of A1 receptor blockade.

The role of the A1 receptor in inflammation is complex, with some studies suggesting it can mediate pro-inflammatory effects, implying that its antagonists could have anti-inflammatory potential. nih.gov Ligation of the A1 receptor can lead to a pro-inflammatory response by enhancing processes like chemotaxis. nih.gov In contrast, some models indicate that A1 receptor activation is a precursor to an anti-inflammatory response mediated by the subsequent upregulation of A2A receptors. nih.gov In peritoneal macrophages and mesothelial cells, A1 receptor activation was shown to sequentially induce A2A receptor expression, which is associated with the resolution of inflammation. nih.gov Studies using macrophage cell lines such as RAW 264.7 are common for screening anti-inflammatory compounds that affect mediators like nitric oxide (NO) and pro-inflammatory cytokines. e-jar.orgnih.govmdpi.com

Table 1: In Vitro Anti-inflammatory Efficacy of Adenosine A1 Receptor Antagonists
CompoundCell LineKey FindingsCitation(s)
General A1R AntagonistsPeritoneal MacrophagesPre-treatment with an A1R antagonist blocked the ability of an A1R agonist to induce A2A receptor expression, a key step in resolving inflammation in this model. nih.gov
General A1R AntagonistsPeritoneal Mesothelial CellsBlocked the A1R agonist-induced expression of the anti-inflammatory A2A receptor. nih.gov

The role of A1 receptor antagonists in neuroprotection is context-dependent. Adenosine is a potent neuromodulator that generally exhibits inhibitory effects in the central nervous system. In models of acute excitotoxicity or ischemia, endogenous adenosine acting on A1 receptors is often neuroprotective by reducing glutamate (B1630785) release and hyperpolarizing neurons. nih.gov Consequently, in these scenarios, A1 receptor antagonists can block this endogenous protection and may exacerbate damage. For instance, in rat hippocampal slices subjected to oxygen deprivation, the A1 receptor antagonist DPCPX revealed a component of synaptic depression that is resistant to A1 blockade, suggesting other mechanisms are also at play. nih.gov Conversely, in certain chronic neurodegenerative conditions or specific experimental models, sustained A1 receptor activation might be detrimental, creating a rationale for the use of antagonists.

Table 2: In Vitro Neuroprotective and Related Effects of Adenosine A1 Receptor Antagonists
CompoundCell Culture ModelKey FindingsCitation(s)
DPCPXRat Hippocampal Slices (CA1 region)In a model of oxygen deprivation, preincubation with DPCPX unmasked a significant portion (43%) of synaptic depression that was not mediated by A1 receptors. nih.gov
DPCPXRat Hippocampal SlicesBlocked the neuroprotective effect of Persea major extract against oxygen and glucose deprivation, indicating the extract's mechanism involves A1 receptor activation. researchgate.net

In the context of myocardial ischemia, the release of endogenous adenosine acts as a crucial protective signal, primarily through the activation of A1 and A3 receptors. nih.gov This activation helps to delay irreversible cell injury. nih.gov Studies in isolated cardiomyocyte models consistently demonstrate that blocking the A1 receptor with selective antagonists abolishes the protective effects of both endogenous adenosine and exogenous A1 receptor agonists against hypoxic damage. This highlights a potentially detrimental effect of A1 antagonism during acute ischemic events.

Table 3: In Vitro Cardioprotective Efficacy of Adenosine A1 Receptor Antagonists
CompoundCell Line/ModelKey FindingsCitation(s)
DPCPXIsolated Rat Cardiac MyocytesAbolished the cardioprotective effect of the A1 receptor agonist CCPA during hypoxic conditions. Also increased lactate (B86563) dehydrogenase (LDH) release during hypoxia, indicating it blocked the protective effect of endogenous adenosine. nih.gov
DPCPXIsolated Rat HeartsReversed the protective effects of A1 receptor agonists against cardiac injury induced by hydrogen peroxide. nih.gov
8-SPTIsolated Rat Cardiac MyocytesA non-selective adenosine receptor antagonist that increased LDH release during hypoxia, demonstrating a blockade of endogenous cardioprotection. nih.gov

Adenosine is a significant modulator of the immune system, with its receptors expressed on virtually all immune cells. nih.gov The A1 receptor plays a role in modulating the function of innate immune cells like neutrophils and macrophages. nih.govmdpi.com For instance, A1 receptor activation can promote neutrophil chemotaxis. nih.gov In lymphocytes, the immunomodulatory effects of adenosine are predominantly mediated by the A2A and A2B receptors, which generally suppress T-cell activation and effector functions. nih.govfrontiersin.org Therefore, the direct impact of A1 antagonists on lymphocyte cultures is less pronounced compared to A2A antagonists, but they can influence the broader inflammatory environment by acting on innate immune cells.

Table 4: In Vitro Immunomodulatory Efficacy of Adenosine A1 Receptor Antagonists
CompoundCell Line/ModelKey FindingsCitation(s)
General A1R AntagonistsHuman Monocytes/MacrophagesIn contrast to α1-adrenergic receptor antagonists which can block synergistic IL-1β production, the specific role of A1R antagonists in this model is part of a complex interplay of receptor systems. nih.gov
General A1R AntagonistsT-LymphocytesAdenosine's regulation of T-cell function is primarily through A2A receptors; A1 receptor antagonists do not typically show strong direct effects on T-cell proliferation or cytokine release in standard assays. nih.govnih.gov

A growing body of evidence suggests that adenosine A1 receptors are involved in the pathogenesis of various cancers, and their blockade can inhibit tumor progression. nih.govkarger.commerckmillipore.com A1 receptor antagonists have been shown to suppress proliferation, inhibit migration, and induce apoptosis in several cancer cell lines, particularly in renal cell carcinoma and breast cancer.

Table 5: In Vitro Anticancer Efficacy of Adenosine A1 Receptor Antagonists
CompoundCell LineKey FindingsCitation(s)
DPCPX786-O (Renal Carcinoma)Inhibited cell proliferation (IC50: 43.0±4.1µM), suppressed colony formation, inhibited migration, promoted apoptosis, and induced S-phase cell cycle arrest. nih.govkarger.com
DPCPXACHN (Renal Carcinoma)Inhibited cell proliferation (IC50: 51.8±4.7µM), suppressed colony formation, promoted apoptosis, and induced S-phase cell cycle arrest. nih.govkarger.com
DPCPXMCF-7 (Breast Cancer)Induced apoptosis and reduced cell viability, effects that were associated with the upregulation of p53 and caspases. merckmillipore.com

In Vivo Pharmacological Actions in Animal Models

The efficacy of adenosine A1 receptor antagonists observed in vitro has been translated into various animal models of human disease. These in vivo studies are crucial for understanding the integrated physiological response to A1 receptor blockade.

In oncology, the A1 receptor antagonist DPCPX has demonstrated significant antitumor effects in vivo. karger.com In nude mice bearing subcutaneous xenografts of human renal cell carcinoma (786-O and ACHN cells), administration of DPCPX led to a decrease in the average tumor volume compared to control groups. karger.com This finding corroborates the in vitro data and supports the role of A1 receptor blockade in controlling renal cancer growth. nih.govkarger.com

In models of central nervous system disorders, the effects are complex. In a rat model of transient focal cerebral ischemia, the neuroprotective effect of the compound paeoniflorin (B1679553) was abolished by pretreatment with the A1 antagonist DPCPX, suggesting that in this context, A1 receptor activation is beneficial. nih.gov

In cardiovascular disease models, A1 receptor antagonists have shown effects on chronic conditions. For example, the A1 receptor antagonist SLV320 was found to reduce myocardial fibrosis in a rat model of renal hypertension (5/6 nephrectomy) without affecting blood pressure, suggesting a role in mitigating adverse cardiac remodeling. frontiersin.org

Furthermore, in animal models of inflammation, pretreatment with an A1 receptor agonist could precondition the animals to have a dampened inflammatory response (reduced TNFα and IL-6 levels) to a subsequent bacterial challenge. nih.gov This protective effect was blocked by the administration of an A1 receptor antagonist, highlighting the receptor's role in initiating a protective signaling cascade. nih.gov

Central Nervous System (CNS) Preclinical Models

Adenosine A1 receptor antagonists have been evaluated in a variety of preclinical models to determine their potential therapeutic effects on the central nervous system. These studies have explored their utility in neurodegenerative disorders, psychiatric conditions, and the regulation of sleep and wakefulness.

The role of Adenosine A1 receptor (A1R) antagonists in neurodegenerative diseases, particularly Parkinson's disease (PD), is an area of active investigation. The therapeutic rationale is based on the interaction between adenosine and dopamine (B1211576) signaling in the brain regions critical for motor control, such as the striatum.

In the striatum, A1 receptors are co-localized with dopamine D1 receptors (D1R), forming heteromers where the two receptors have opposing effects. frontiersin.org Activation of A1 receptors inhibits D1R signaling. frontiersin.org Consequently, A1R antagonists are proposed to enhance dopamine-mediated responses by blocking this inhibitory influence, which could be beneficial in the dopamine-depleted state of Parkinson's disease. frontiersin.orgnih.gov Preclinical studies suggest that A1R antagonists can facilitate the release of dopamine in the striatum and potentiate motor activity. nih.gov

The potential for A1R antagonists extends to non-motor symptoms as well. The A1 receptor is also densely expressed in brain regions associated with cognition, such as the hippocampus and neocortex. nih.gov Pharmacological blockade of A1 receptors has been shown to enhance the release of neurotransmitters in the hippocampus, leading to improved performance in animal models of learning and memory. nih.gov This suggests a potential role for A1R antagonists in addressing the cognitive deficits that can accompany Parkinson's disease.

Furthermore, some research points toward a synergistic effect when A1 receptor antagonism is combined with the blockade of adenosine A2A receptors, another key target in PD research. nih.gov The dual antagonism would theoretically enhance dopaminergic signaling through two distinct mechanisms: facilitating dopamine release via A1R blockade and enhancing postsynaptic dopamine responses via A2A receptor blockade. nih.gov There is also evidence suggesting that adenosine receptor antagonists may exert neuroprotective effects, potentially slowing the degeneration of dopaminergic neurons, though this is often studied in the context of A2A antagonists. nih.gov

The adenosinergic system is known to modulate mood and emotional states, making A1 receptors a target of interest in preclinical models of depression and anxiety.

In models of depression, the role of A1R antagonists appears complex. Studies using the differential reinforcement of low-rate 72-s (DRL 72-s) schedule, a behavioral paradigm used to screen for antidepressant-like activity, have shown that A1 receptor agonists can produce effects similar to known antidepressant drugs. nih.gov In these studies, the selective A1 receptor antagonist 8-cyclopentyl-1,3-dipropylxanthine (B13964) (DPCPX) was able to block these antidepressant-like effects, suggesting that direct A1R antagonism is unlikely to be antidepressant itself, but is a critical tool for demonstrating the role of A1R activation in these models. nih.gov

In preclinical models of anxiety, activation of A1 receptors has been shown to produce anxiolytic-like effects. frontiersin.org Consequently, A1R antagonists have been studied to probe this relationship. For instance, the anxiolytic-like effects of a positive allosteric modulator (PAM) of the A1R were abolished by pretreatment with the A1 antagonist DPCPX in tests such as the elevated plus-maze and light-dark box, confirming the involvement of the A1 receptor. frontiersin.org This indicates that blocking the A1 receptor can counteract anxiolytic effects.

ModelCompoundAnimal ModelKey Finding
Depression DPCPXRat (DRL 72-s)Blocked the antidepressant-like effects of an A1 receptor agonist. nih.gov
Anxiety DPCPXMouse (Elevated Plus Maze, Light-Dark Box)Abolished the anxiolytic-like effects of an A1R positive allosteric modulator. frontiersin.org

Adenosine is widely recognized as an endogenous sleep factor, with its extracellular levels increasing during wakefulness and decreasing during sleep. physiology.orgjtsm.org The A1 receptor plays a crucial role in mediating the sleep-inducing (somnogenic) effects of adenosine.

Preclinical studies have consistently shown that activation of A1 receptors in wake-promoting brain regions, such as the basal forebrain, leads to the inhibition of wake-active neurons and promotes sleep. physiology.orgresearchgate.net Therefore, A1 receptor antagonists are expected to have wake-promoting effects. This is supported by the well-known stimulant properties of caffeine (B1668208), which acts as a non-selective antagonist at both A1 and A2A receptors. physiology.org

In animal models, selective A1R antagonists have been shown to reverse the effects of sleep deprivation. For example, the A1R antagonist 8-cyclopentyltheophylline (8-CPT) was found to increase REM sleep in sleep-deprived rats. nih.gov Furthermore, in studies where sleep is induced by the local administration of adenosine or A1R agonists into the basal forebrain, co-administration of an A1R antagonist can block these effects. researchgate.net

The effect of A1 receptor modulation on sleep is site-dependent. While A1R activation in the basal forebrain promotes sleep, studies involving microdialysis of an A1R agonist into the lateral preoptic area (LPOA), a region with many sleep-active neurons, resulted in an increase in waking. physiology.orgresearchgate.net This suggests that A1R antagonists could have different effects on the sleep-wake cycle depending on their specific site of action within the brain's complex sleep-regulating circuitry. physiology.org

InterventionBrain RegionAnimal ModelEffect on Sleep/Wake
A1R Antagonist (8-CPT)SystemicRatIncreased REM sleep during sleep deprivation. nih.gov
A1R Agonist (CPA)Lateral Preoptic AreaRatIncreased waking. physiology.org
A1R Antagonist (with Adenosine)Basal ForebrainRatBlocked adenosine-induced sleepiness. researchgate.net

Cardiovascular System Preclinical Models

The adenosine A1 receptor is highly expressed in the cardiovascular system, where it plays a significant role in modulating heart function. Preclinical studies have investigated the potential of A1R antagonists in models of cardiac injury and rhythm disturbances.

Ischemia/reperfusion (I/R) injury is a major contributor to the damage that occurs following a myocardial infarction. While activation of A1 receptors before an ischemic event can be protective (a phenomenon known as preconditioning), blocking A1 receptors during and after ischemia has also been shown to be beneficial. nih.gov

In a preclinical model of myocardial ischemia and reperfusion, several A1 adenosine receptor antagonists were shown to significantly reduce the extent of heart muscle death (necrosis). nih.gov In this study, the area of necrosis relative to the area at risk (AN/AR) was substantially decreased in animals treated with A1R antagonists compared to a control group. nih.gov This suggests that A1 receptor activation may contribute to the injury that occurs during the reperfusion phase following a period of ischemia. nih.gov

CompoundAdministration TimingAnimal ModelReduction in Necrosis (AN/AR %)
Control--52.2%
XACBefore IschemiaIn vivo23.4% nih.gov
BAMBefore IschemiaIn vivo34.9% nih.gov
DPCPXBefore IschemiaIn vivo15.9% nih.gov
DPCPXDuring Ischemia/ReperfusionIn vivo13.0% nih.gov

The role of the adenosine A1 receptor in cardiac rhythm regulation is well-established, primarily through its inhibitory effects on heart rate and atrioventricular (AV) nodal conduction. abcam.comfrontiersin.org Activation of A1 receptors is known to be anti-arrhythmic in specific contexts, particularly in terminating supraventricular tachycardias. nih.gov

The preclinical evaluation of A1 receptor antagonists in arrhythmia models is less direct and often inferred from the actions of agonists. Given that A1R agonists like adenosine are used to slow the heart rate, antagonists would be expected to have the opposite effect or to block A1-mediated slowing of the heart rate (bradycardia). frontiersin.orgnih.gov Therefore, their investigation would be relevant for conditions characterized by an abnormally slow heart rate. While A1R agonists have been developed for atrial arrhythmias, the primary focus of A1R antagonists has been on other indications, such as their renal effects. nih.govresearchgate.net The A1 receptor's role in balancing cardiac energy supply and demand positions it as a key modulator in conditions of cardiac stress, including arrhythmias. abcam.com Further preclinical studies are needed to specifically delineate the therapeutic potential of A1R antagonists in various arrhythmia models.

Inflammatory and Immune System Preclinical Models

Adenosine A1 receptor (A1R) antagonists have been investigated in various preclinical models of inflammation and immune system disorders, demonstrating a complex and sometimes contradictory role. While some studies suggest a pro-inflammatory role for A1R, others indicate potential anti-inflammatory effects, depending on the specific model and context.

Models of Autoimmune Diseases

In the context of autoimmune diseases, the role of A1R signaling is multifaceted. For instance, in models of multiple sclerosis (MS), studies on rodents have shown that A1R activation can reduce inflammation in the central nervous system and lessen the severity of motor scores and neuropathological outcomes like demyelination and axonal damage. nih.gov An A1R-specific antagonist, 8-cyclopentyl-1,3-dipropylxanthine (DPCPX), was found to diminish the ability of adenosine analogues to inhibit the production of tumor necrosis factor-alpha (TNF-α) by monocytic cell lines. nih.gov

Conversely, in a murine model of experimental cholestasis, an autoimmune liver disorder, A1R signaling appeared to play a pathogenic role by mediating liver injury. nih.gov The absence of A1Rs in this model limited the efflux of toxic biliary constituents, suggesting a detrimental role for A1R activation in this specific context. nih.gov These findings highlight the tissue- and disease-specific effects of A1R modulation in autoimmune conditions.

Models of Inflammatory Pain

The involvement of A1R in pain modulation is well-documented, with its activation generally leading to antinociceptive effects in various preclinical pain models. nih.govresearchgate.net However, the use of A1R antagonists in inflammatory pain models helps to elucidate the receptor's role. For example, the antinociceptive effects of acupuncture in mice have been shown to be dependent on A1R activation, and this effect was blocked by the A1R antagonist DPCPX in a chronic constriction injury (CCI) model of neuropathic pain. nih.gov This suggests that antagonizing A1R could potentially exacerbate certain types of pain.

In contrast, some studies point towards a pro-inflammatory role of A1R in specific contexts. For example, norisoboldine (B1591120) has been shown to attenuate inflammatory pain through the adenosine A1 receptor. nih.gov The complex interplay between A1R and other adenosine receptors, such as A2A receptors which have potent anti-inflammatory actions in immune cells, further complicates the picture. nih.gov

Renal System Preclinical Models

In preclinical renal models, adenosine A1 receptor antagonists have shown potential therapeutic benefits, particularly in conditions related to fluid retention and renal blood flow. Animal and human studies have indicated that A1R antagonists can act as adjuvants in the treatment of congestive heart failure by promoting diuresis and natriuresis while preserving the glomerular filtration rate. nih.gov This is thought to occur through the inhibition of tubular sodium absorption and the tubuloglomerular feedback mechanism. nih.gov

Furthermore, there is increasing evidence that A1 receptors are involved in the release of renin and that adenosine and angiotensin II work synergistically to increase renal vascular resistance and decrease renal blood flow. nih.gov However, the utility of A1R antagonists in preventing ischemic kidney damage in animal models has been less consistent, likely due to the multifaceted nature of ischemic injury. nih.gov

Respiratory System Preclinical Models

Preclinical studies in animal models of airway diseases like asthma and chronic obstructive pulmonary disease (COPD) suggest a potential benefit for A1 receptor antagonists. nih.gov In allergic rabbit models, treatment with A1R antagonists attenuated bronchoconstrictor responses. nih.gov The general consensus from a majority of studies in models relevant to human asthma points to a pro-inflammatory role for the A1R. nih.gov These findings suggest that A1R antagonists could potentially alleviate key features of asthma, including airway inflammation, mucus production, and bronchoconstriction. nih.gov However, it is also noted that in certain contexts, such as in adenosine deaminase (ADA)-deficient mice, A1R can play an anti-inflammatory role in the lungs. nih.gov

Oncological Preclinical Models (e.g., tumor microenvironment modulation)

In the tumor microenvironment (TME), adenosine acts as an immunosuppressive molecule, hindering the anti-tumor immune response. frontiersin.orgnih.gov While the A2A and A2B adenosine receptors are the primary drivers of this immunosuppression, the role of A1R is also being explored. nih.gov Antagonists of adenosine receptors, in general, can block adenosine signaling and lead to improved tumor regression. frontiersin.org

Preclinical studies have demonstrated that targeting the adenosine pathway can make the TME more permissible to immune effector cells and enhance the efficacy of other cancer therapies, including immunotherapy and chemotherapy. frontiersin.org For instance, the A1R antagonist DPCPX has been shown to inhibit tumor progression in renal cell carcinoma via the ERK/JNK pathway. mdpi.com Furthermore, some research suggests that selective A1 antagonists could be used to inhibit angiogenesis, a process crucial for tumor growth. google.com

Biomarker Identification and Validation in Preclinical Settings

The identification and validation of biomarkers in preclinical settings are crucial for the development of A1R antagonists. In the context of oncology, the spatial heterogeneity of adenosine levels within tumors, as measured by techniques like desorption electrospray ionization-mass spectrometry (DESI-MS), can be a significant biomarker. researchgate.net This variability in adenosine concentration can influence the efficacy of A1R antagonists.

In renal studies, changes in diuresis, natriuresis, and glomerular filtration rate serve as key pharmacodynamic biomarkers for the effects of A1R antagonists. nih.gov For respiratory diseases, biomarkers could include levels of inflammatory mediators in bronchoalveolar lavage fluid or measures of airway hyperresponsiveness.

The development of PET radiotracers, such as those based on non-nucleoside templates, allows for the in vivo visualization and quantification of A1R in the brain and other tissues. nih.gov These imaging biomarkers can be used to assess receptor occupancy by antagonist drugs and to understand the dynamic interaction between endogenous adenosine and the A1R, which is crucial for optimizing therapeutic strategies. nih.gov

An article on the chemical compound "Adenosine receptor antagonist 1" cannot be generated as requested. Extensive searches of scientific and public databases have not yielded any information on a compound with this specific designation. This name does not appear to correspond to a recognized or publicly documented chemical entity.

The scientific literature contains a wealth of information on numerous specific adenosine A1 receptor antagonists, which are identified by distinct chemical names or alphanumeric codes. Examples of well-studied adenosine A1 receptor antagonists with published preclinical data include:

DPCPX (8-Cyclopentyl-1,3-dipropylxanthine): A highly selective A1 antagonist used extensively in preclinical research to investigate the role of the adenosine A1 receptor in various physiological processes. researchgate.netmdpi.comnih.gov

Rolofylline (B1679515) (KW-3902): A selective adenosine A1 receptor antagonist that was developed for the treatment of acute heart failure and renal impairment. nih.gov

SLV320 and BG9928: Other selective A1 antagonists that have undergone preclinical and clinical development. researchgate.net

These compounds have been evaluated in numerous preclinical studies, including dose-response analyses in animal models and comparative efficacy studies against other agents. For instance, preclinical studies with DPCPX have explored its effects on anxiety, locomotor activity, and its interactions with other receptor systems in mice. researchgate.netmdpi.com Similarly, the preclinical profile of rolofylline has been characterized, including its metabolic pathway and pharmacokinetics. nih.gov

Without a specific, recognized compound name or chemical identifier, it is not possible to provide the detailed, scientifically accurate information for the requested article outline, including data tables on dose-response relationships and comparative efficacy. The provided instructions to focus solely on "this compound" cannot be fulfilled due to the lack of available data for a compound with this name.

To generate the requested article, a specific, publicly recognized adenosine A1 receptor antagonist would need to be identified.

Medicinal Chemistry and Drug Discovery Aspects of Adenosine Receptor Antagonist 1

Lead Optimization Strategies

The journey from a preliminary "hit" compound to a viable drug candidate hinges on meticulous lead optimization. For adenosine (B11128) A1 receptor antagonists, this process focuses on enhancing potency, improving selectivity over other adenosine receptor subtypes (A2A, A2B, and A3), and refining pharmacokinetic properties. Structure-activity relationship (SAR) studies are central to this endeavor, guiding the chemical modification of lead scaffolds. nih.govnih.gov

Historically, xanthine (B1682287) derivatives like caffeine (B1668208) and theophylline (B1681296) were the first identified adenosine receptor antagonists. acs.org Early SAR studies on this scaffold revealed that modifications at specific positions on the xanthine core could dramatically influence affinity and selectivity. acs.org For instance, substituting the 1,3-dimethyl groups with larger alkyl groups like dipropyl was found to increase affinity for the A1AR by approximately 20-fold. acs.org Further exploration showed that substitution at the N1-position is critical for binding to all AR subtypes, with a 1-benzyl group being optimal for A1 and A2A receptors. acs.org The 8-position of the xanthine ring has also been a major focus for introducing diversity and tuning selectivity. researchgate.net

For non-xanthine antagonists, which encompass a wide range of heterocyclic structures, SAR is highly dependent on the specific scaffold. merckmillipore.comresearchgate.net For example, in a series of 2-aminoimidazolyl-thiazole derivatives, modifications led to improved affinity at A1, A2A, and A3 receptors, with specific compounds showing high selectivity for the A3 subtype. merckmillipore.com In another example involving pyrazolo[3,4-d]pyridazines, the introduction of a 3-phenyl group combined with a 7-benzylamino substituent resulted in a lead compound with nanomolar affinity for both A1 and A3 receptors. google.com

A key challenge in lead optimization is achieving high selectivity for the A1AR over the highly homologous A2AAR to minimize potential side effects. nih.gov The optimization of virtual screening hits often involves designing tailored chemical libraries around the initial scaffold. These analogs are then synthesized and evaluated, leading to significant improvements in potency and selectivity. For instance, two virtual screening hits were rapidly optimized into nanomolar antagonists with up to 76-fold selectivity for the A1AR by exploring a non-conserved subpocket in the binding site. nih.gov

Table 1: Examples of Lead Optimization for A1AR Antagonists

Compound ID Scaffold Modification Strategy Resulting Affinity (Ki or pKB) Selectivity (A2A/A1) Reference
DPCPX Xanthine 8-Cyclopentyl, 1,3-dipropyl substitution 0.5-2.9 nM (A1) High nih.govnih.gov
PSB-36 Xanthine 8-Cycloalkyl, N1,N3-dipropyl, 8-phenyl derivatization 700 pM (human A1) >1400-fold vs A2A merckmillipore.com
8r Pyrazolopyridine Cyclohexenyl derivative with amide group Potent A1 antagonist High drugbank.com
22l Thienopyrimidine Optimization of a virtual screening hit 33 nM (pKB) 76-fold nih.gov
A17 Pyrazolopyridine Phenyl, cyano, and trimethoxyphenylamino substitutions Low nanomolar (A1/A3) Dual antagonist nih.gov

Synthetic Methodologies for Adenosine A1 Receptor Antagonists and Analogues

The chemical synthesis of A1AR antagonists and their analogues is diverse, reflecting the variety of chemical scaffolds identified as having affinity for this receptor. General strategies often involve the construction of a core heterocyclic system followed by the introduction of various substituents to explore the SAR.

For the classical xanthine-based antagonists , synthesis often starts from commercially available or readily prepared uracil (B121893) derivatives. A common route involves the cinnamoylation of a 6-aminouracil, followed by a base-catalyzed or high-temperature cyclization to form the xanthine core. frontiersin.org For example, the synthesis of MSX-2, an A2A selective antagonist, utilized a high-temperature ring closure with hexamethyldisilazane, which provided higher yields than standard methods. frontiersin.org Modifications at the N1, N3, and 8-positions are then achieved through alkylation and other coupling reactions. nih.gov

The synthesis of non-xanthine antagonists is highly specific to the scaffold. For instance, a series of potent 3-(2-cyclohexenyl-3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5-a]pyridines were synthesized, with key compounds showing high A1 antagonist activity. drugbank.com

Another important class, 1,4-dihydropyridine and related pyridine (B92270) derivatives , are often synthesized via the Hantzsch reaction. This multicomponent reaction combines an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) to form the dihydropyridine (B1217469) ring. The resulting dihydropyridines can then be oxidized to the corresponding pyridine derivatives. nih.gov This method allows for significant structural diversity by varying the aldehyde and β-ketoester starting materials. nih.gov

The synthesis of pyrazolo[3,4-d]pyridazine derivatives involved building the heterocyclic core and subsequently introducing substituents. For example, a key reaction sequence involved the condensation of a dimethylamino derivative with thiourea (B124793) to yield a 2-methylthiopyrimidine, which was then oxidized and further modified. nih.gov

Prodrug Strategies and Delivery Enhancements (Preclinical Concept)

Many potent A1AR antagonists, particularly those based on the xanthine scaffold, suffer from poor water solubility, which limits their bioavailability and therapeutic application, especially for intravenous administration. frontiersin.orgnih.gov A common preclinical strategy to overcome this is the development of water-soluble prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. nih.gov

A prevalent approach is the introduction of a highly polar, ionizable group, such as a phosphate (B84403) or an amino acid ester, onto the drug molecule. frontiersin.orgnih.gov This moiety masks a functional group on the parent drug, often a hydroxyl group, and significantly increases aqueous solubility. frontiersin.orgnih.gov Once administered, endogenous enzymes like phosphatases or esterases cleave the prodrug moiety, releasing the active antagonist at the site of action. frontiersin.orgnih.gov

For example, phosphate prodrugs of xanthine-based A2A antagonists have been successfully synthesized. frontiersin.org These prodrugs were stable in aqueous solution at neutral pH but were readily cleaved by phosphatases to liberate the active drug. frontiersin.org The disodium (B8443419) salts of these phosphate prodrugs demonstrated high water solubility (e.g., 9 mg/mL). frontiersin.org While these examples are for A2A antagonists, the chemical principles are directly applicable to A1 antagonists sharing the same scaffold and solubility issues.

Another strategy involves creating amino acid ester prodrugs. An L-valine ester prodrug of the A2A antagonist MSX-2 was synthesized, resulting in a compound with excellent water solubility (7.3 mg/mL). nih.gov This prodrug was stable in simulated gastric acid but was rapidly hydrolyzed by esterases, making it a suitable candidate for oral administration. nih.gov Carbamate esters have also been explored as a prodrug approach to improve the pharmacokinetic profile of drug candidates by protecting phenolic groups from first-pass metabolism. nih.gov These preclinical concepts demonstrate the feasibility of using prodrug strategies to enhance the delivery and therapeutic potential of A1AR antagonists.

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying novel lead compounds for challenging targets like GPCRs. nih.gov This approach begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to the target receptor. nih.gov These weakly binding hits are then optimized and grown or linked together, guided by structural information, to generate more potent and selective lead compounds. nih.gov

A key challenge for FBDD in the context of GPCRs has been the scarcity of high-resolution crystal structures and the need for sensitive screening techniques. nih.gov However, the increasing availability of GPCR structures and the use of homology models have made this approach more feasible. nih.gov

In a notable study targeting adenosine receptors, molecular docking was used to screen over 500,000 fragments against homology models of the A1 and A3 receptors. nih.gov This virtual screen aimed to identify fragments that would bind selectively to the A3AR over the A1AR. From 21 fragments selected for biological evaluation, eight were confirmed as ligands, demonstrating a high hit rate of 38%. nih.gov Several of these fragments displayed high affinity, with Ki values in the sub-micromolar range, and six showed the desired selectivity. nih.gov

The subsequent fragment-to-lead optimization was guided by the receptor models. By analyzing the structure-activity relationships of the most potent fragments, researchers were able to identify a lead compound from commercial libraries with nanomolar affinity and over 100-fold selectivity. nih.gov This successful application highlights that FBDD, even when relying on homology models, can be a highly effective method for discovering novel and selective antagonists for the adenosine A1 receptor and other GPCRs. nih.gov

High-Throughput Screening (HTS) Methodologies for Antagonist Identification

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify initial "hits" that interact with a biological target. google.com For A1AR antagonists, several HTS-compatible assay formats are employed to measure the ability of test compounds to block receptor activation.

A widely used method is the cAMP functional assay . google.comfrontiersin.org The A1AR is coupled to the Gαi protein, which inhibits the enzyme adenylyl cyclase upon activation, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). google.com In an antagonist screening format, cells expressing the A1AR are stimulated with a known agonist (like adenosine or NECA) in the presence of forskolin (B1673556) (which independently stimulates adenylyl cyclase) and the test compound. google.com An effective antagonist will prevent the agonist from inhibiting adenylyl cyclase, thus restoring higher levels of cAMP, which can be detected using various readout technologies, such as luminescence or fluorescence resonance energy transfer (FRET). google.com

Radioligand binding assays are another common HTS method. nih.gov These assays measure the ability of a test compound to displace a radiolabeled ligand (a known high-affinity antagonist like [3H]DPCPX) from the receptor. nih.gov The amount of radioactivity bound to the cell membranes is inversely proportional to the affinity of the test compound. This method directly assesses binding to the receptor but does not provide information on the functional effect (i.e., antagonist vs. agonist).

More recent technologies like Tag-lite® HTRF (Homogeneous Time-Resolved Fluorescence) binding assays offer a non-radioactive alternative. nih.gov In this format, the receptor is labeled with a fluorescent donor, and a fluorescently labeled ligand (antagonist) acts as the acceptor. nih.gov Displacement of the labeled ligand by a test compound disrupts the FRET signal, allowing for the quantification of binding affinity. nih.gov These assays are performed in a simple "mix-and-read" format, making them highly amenable to automated HTS. nih.gov

Chemoinformatics and Virtual Screening in Antagonist Discovery

Chemoinformatics and virtual screening are indispensable computational tools that accelerate the discovery of novel A1AR antagonists by prioritizing compounds for synthesis and biological testing. nih.gov These methods leverage the growing amount of structural and chemical data available for GPCRs.

Structure-based virtual screening (SBVS) has proven particularly effective. This approach uses molecular docking to computationally screen vast libraries of millions of compounds against the three-dimensional structure of the A1AR. nih.gov The goal is to identify compounds that are predicted to fit well into the receptor's binding pocket and form favorable interactions. The availability of A1AR crystal structures has been a major boon for these efforts. nih.gov In one successful campaign, a library of 4.6 million compounds was screened against both A1AR and A2AR structures, leading to the identification of seven novel A1AR antagonists with micromolar activity. nih.gov

Pharmacophore modeling is another powerful chemoinformatic technique. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the receptor. frontiersin.org These models can be generated based on the structures of known active ligands (ligand-based) or the receptor's binding site (structure-based). They are then used as 3D queries to rapidly search compound databases for molecules that match the pharmacophore, effectively filtering for potential hits. frontiersin.org

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic interactions between a ligand and the receptor over time. MD simulations can be used to refine docking poses, predict the stability of the ligand-receptor complex, and rationalize the molecular basis for a compound's potency and selectivity. nih.gov For instance, supervised MD simulations have been used to investigate the entire binding process of antagonists, revealing intermediate states and the crucial role of water molecules in the binding site, which helps explain the selectivity profiles of different ligands. These computational approaches, often used in a multistage workflow, significantly enhance the efficiency and success rate of discovering novel and selective A1AR antagonists. frontiersin.org

Mechanistic Insights and Signaling Pathways Modulated by Adenosine Receptor Antagonist 1

Downstream Signaling Cascades Affected by A1 Receptor Antagonism

Antagonism of the A1 adenosine (B11128) receptor (A1R) disrupts the canonical signaling pathways initiated by endogenous adenosine. A1Rs primarily couple to inhibitory G proteins (Gi/o), and their blockade leads to a disinhibition of these pathways. mdpi.comnih.gov

One of the most well-documented effects of A1R antagonism is the impact on the adenylyl cyclase (AC) pathway . mdpi.comnih.gov By preventing the Gi-mediated inhibition of AC, A1R antagonists lead to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates protein kinase A (PKA), which can then phosphorylate a multitude of downstream protein targets, thereby altering their activity. mdpi.comnih.gov

A1R antagonism also influences the phospholipase C (PLC) pathway . mdpi.comnih.gov The Gβγ subunits of the dissociated G-protein can activate PLC, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates protein kinase C (PKC). By blocking A1R, antagonists prevent this cascade, which can have significant effects on cellular calcium signaling and other PKC-mediated events. mdpi.com

Furthermore, A1R antagonism has been shown to modulate neuronal excitability through its effects on ion channels. Blockade of A1Rs can lead to a disinhibition of N-type calcium channels and an inhibition of potassium channels, contributing to neuronal depolarization. nih.gov In some cellular contexts, such as in breast cancer cell lines, treatment with A1R antagonists like 1,3-dipropyl-8-cyclopentylxanthine (DPCPX) has been observed to induce apoptosis. This pro-apoptotic effect is mediated through the upregulation of the p53 tumor suppressor gene and the activation of caspases 3, 8, and 9.

The table below summarizes the key signaling events affected by A1 receptor antagonism.

Affected Pathway/ProcessKey MediatorsConsequence of A1R Antagonism
Adenylyl Cyclase PathwayGi/o, Adenylyl Cyclase, cAMP, PKAIncreased cAMP levels and PKA activity
Phospholipase C PathwayGβγ, PLC, IP3, DAG, PKCAltered calcium signaling and PKC activity
Ion Channel ModulationN-type Ca2+ channels, K+ channelsIncreased neuronal excitability
Apoptosisp53, Caspases 3, 8, 9Induction of programmed cell death in certain cancer cells

Downstream Signaling Cascades Affected by A2A Receptor Antagonism

The A2A adenosine receptor (A2AR), in contrast to the A1R, couples to the stimulatory G protein (Gs). nih.govwikipedia.org Therefore, antagonism of A2AR has opposing effects on the cAMP signaling cascade.

Blockade of A2ARs by antagonists prevents the Gs-mediated activation of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced PKA activity. nih.govmdpi.com This has significant implications, particularly in the central nervous system where A2ARs are highly expressed in regions like the striatum. The cAMP/PKA pathway, upon activation by A2AR, can lead to the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB), a transcription factor involved in neuronal plasticity and survival. mdpi.com

A2AR antagonists are of particular interest in the treatment of Parkinson's disease due to their interplay with dopamine (B1211576) signaling. wikipedia.orgmdpi.com By blocking the A2AR-mediated enhancement of the "NoGo" signal in the indirect pathway of the basal ganglia, these antagonists can help to restore motor control. mdpi.com Furthermore, A2AR antagonism can modulate the release of other neurotransmitters, including GABA. wikipedia.org

In the context of wound healing and fibrosis, A2AR activation stimulates collagen production through cAMP-dependent pathways involving both PKA and Exchange protein directly activated by cAMP (Epac). mdpi.comnih.gov Antagonism of A2AR would be expected to counteract these effects. In the immune system, A2AR signaling is generally immunosuppressive, and its blockade can enhance the activity of immune cells like T cells and NK cells, a mechanism being explored in cancer immunotherapy. nih.gov

The following table outlines the primary signaling consequences of A2A receptor antagonism.

Affected Pathway/ProcessKey MediatorsConsequence of A2AR Antagonism
Adenylyl Cyclase PathwayGs, Adenylyl Cyclase, cAMP, PKA, CREBDecreased cAMP levels, PKA activity, and CREB phosphorylation
Neurotransmitter ReleaseGABAModulation of GABAergic transmission
FibrosisCollagenPotential reduction in collagen synthesis
Immune ResponseT cells, NK cellsEnhanced anti-tumor immunity

Interplay with Other Receptor Systems and Ligands (e.g., Dopamine D2)

A crucial aspect of adenosine receptor signaling is its intricate interplay with other receptor systems, most notably the dopamine receptors. This interaction is often mediated by the formation of receptor heteromers, which are complexes of two or more different receptor types that can modulate each other's function. nih.govcolorado.edu

In the striatum, there is a well-established antagonistic interaction between adenosine A2A receptors and dopamine D2 receptors, which are often co-expressed in the same neurons of the indirect pathway. colorado.edu These receptors can form A2AR-D2R heteromers . nih.gov Within these complexes, the activation of A2ARs can decrease the affinity and signaling of D2 receptors. nih.govcapes.gov.br Consequently, A2AR antagonists can "release the brake" on D2R signaling, enhancing the effects of dopamine. mdpi.com This is the primary mechanism by which A2AR antagonists are thought to provide therapeutic benefit in Parkinson's disease. mdpi.com

Similarly, adenosine A1 receptors can form heteromers with dopamine D1 receptors (A1R-D1R) , primarily in the direct pathway of the basal ganglia. nih.govcolorado.edunih.gov These receptors also exhibit antagonistic interactions, where A1R activation can inhibit D1R-mediated signaling. nih.govnih.gov The functional consequence of A1R antagonism in this context is a potentiation of D1R signaling.

These receptor-receptor interactions add a significant layer of complexity to the signaling outcomes of adenosine receptor antagonism, as the net effect will depend on the specific receptor heteromers present in a given cell type and the local concentrations of both adenosine and dopamine. nih.govphysiology.org

Interacting ReceptorsLocation (Primary)Functional InteractionConsequence of Adenosine Receptor Antagonism
A2A and D2Striatum (Indirect Pathway)Antagonistic; A2AR activation inhibits D2R signalingEnhanced D2R signaling
A1 and D1Striatum (Direct Pathway)Antagonistic; A1R activation inhibits D1R signalingEnhanced D1R signaling

Gene Expression Profiling in Response to Antagonist Treatment

The modulation of signaling cascades by adenosine receptor antagonists ultimately leads to changes in gene expression, which can underlie their long-term effects. While comprehensive gene expression profiling studies are still emerging, several key findings have been reported.

In a study investigating the effects of the A1R antagonist DPCPX, an upregulation of the gene encoding the transcription factor Nrf2 was observed. Nrf2 is a master regulator of the antioxidant response, suggesting a potential role for A1R antagonism in modulating cellular defense mechanisms. In the context of cancer, treatment with DPCPX has been shown to increase the expression of the p53 tumor suppressor gene and caspase genes, which are critical for inducing apoptosis. doaj.org

In a different context, a combined A1R/A2AR antagonist was found to alter the expression of circadian clock genes , highlighting a role for adenosine signaling in the regulation of circadian rhythms. capes.gov.br More recently, in the field of immuno-oncology, an "AdenoSig" gene signature has been identified, which includes genes whose expression is induced by adenosine and may predict the response to A2AR inhibitors in cancer patients. nih.gov

Chronic treatment with the A1R antagonist DPCPX following cerebral ischemia has been shown to promote neurogenesis, an effect that is likely driven by significant changes in the expression of genes related to cell proliferation and differentiation. nih.gov

These findings indicate that adenosine receptor antagonists can have profound and diverse effects on gene expression, which vary depending on the specific antagonist, the cell type, and the physiological or pathological context.

Advanced Methodologies for Studying Adenosine Receptor Antagonist 1

Radioligand Binding Assays for Receptor Characterization

Radioligand binding assays are a cornerstone for characterizing the interaction of antagonists with the adenosine (B11128) A1 receptor. These assays utilize radiolabeled compounds (radioligands) that bind with high affinity and specificity to the receptor, allowing for the quantification of various binding parameters for unlabeled antagonists.

Saturation binding experiments are performed to determine the density of receptors (Bmax) in a given tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand. In these experiments, increasing concentrations of a radioligand are incubated with the receptor preparation until saturation is reached.

Competition binding assays are then employed to determine the affinity (Ki) of a competing unlabeled ligand, such as a novel antagonist. In this setup, a fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled antagonist. The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can then be converted to the Ki value.

Several antagonist radioligands have been instrumental in characterizing A1R antagonists. For instance, [3H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine) is a widely used antagonist radioligand for A1Rs. bmj.com Another example is the non-xanthine antagonist radioligand, [3H]CGS 15943, which has been used to label A1 receptors in the rat cortex. nih.gov Saturation experiments with [3H]CGS 15943 revealed a high affinity (Kd = 4 nM) and a Bmax of 1.5 pmol/mg of protein. nih.gov

The interaction of agonists and antagonists with the A1 receptor can be further distinguished by the inclusion of guanine (B1146940) nucleotides, such as guanosine (B1672433) triphosphate (GTP). nih.gov GTP is required for the coupling of the receptor to its G protein. Antagonist binding is typically unaffected by the presence of GTP, whereas agonist affinity is reduced as the receptor converts from a high-affinity, G protein-coupled state to a low-affinity, uncoupled state. nih.gov This differential effect provides a clear method to distinguish between antagonists and agonists.

Table 1: Radioligands for A1 Receptor Binding Assays

Radioligand Type Affinity (Kd/Ki) Tissue/Cell Model Reference
[3H]DPCPX Antagonist ~1 nM (Ki) CHO-A1 cells, Rat brain pnas.org
[3H]CGS 15943 Antagonist 4 nM (Kd) Rat cortical membranes nih.gov
[3H]CCPA Agonist 0.61 nM (Kd) Human A1R nih.gov
[3H]XAC Antagonist - Bovine cerebral cortical membranes nih.gov
[18F]CPFPX Antagonist - Rat brain (in vivo) thno.orgnih.gov
[11C]MPDX Antagonist - Rodent brain (in vivo) snmjournals.org

Biosensor and Label-Free Technologies for Real-Time Binding Analysis

The study of adenosine A1 receptor antagonists has been significantly advanced by the advent of biosensor and label-free technologies, which permit the real-time analysis of ligand-receptor interactions. These methods provide valuable kinetic data, such as association and dissociation rates, without the need for radiolabeling, which can sometimes interfere with the binding properties of the ligand. drugtargetreview.com

Surface Plasmon Resonance (SPR) is a prominent label-free technique that detects changes in the refractive index at the surface of a sensor chip upon which the receptor is immobilized. drugtargetreview.com When an antagonist binds to the receptor, the mass at the surface increases, leading to a measurable change in the SPR signal. This allows for the direct monitoring of the binding and dissociation events in real time, providing a detailed kinetic profile of the antagonist's interaction with the A1 receptor.

Bioluminescence Resonance Energy Transfer (BRET) , particularly NanoBRET, is another powerful technology for studying ligand binding in living cells. In a NanoBRET assay for A1R antagonists, the receptor is tagged with a NanoLuc luciferase, and a fluorescently labeled antagonist (tracer) is used. When the tracer binds to the receptor, the energy from the luciferase is transferred to the fluorophore, generating a BRET signal. An unlabeled antagonist will compete with the tracer for binding to the receptor, leading to a decrease in the BRET signal. This allows for the determination of the antagonist's affinity in a more physiologically relevant cellular environment. For example, a NanoBRET-based saturation binding assay has been used to directly quantify the binding of potential antagonists to the A1R. acs.org

The development of fluorescent ligands has also enabled the visualization and quantification of ligand-receptor complexes. For instance, XAC-BY630 , a fluorescent antagonist derived from xanthine (B1682287) amine congener (XAC), has been designed to study the A1 receptor. pnas.org This probe allows for the visualization of ligand-receptor complexes using confocal microscopy, providing spatial information about receptor distribution and dynamics in single living cells. pnas.org

Table 2: Label-Free Technologies for A1R Antagonist Studies

Technology Principle Key Information Obtained Example Application Reference
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized receptor. Binding kinetics (kon, koff), affinity (KD). Monitoring drug interactions with receptors. drugtargetreview.com
NanoBioluminescence Resonance Energy Transfer (NanoBRET) Measures energy transfer between a luciferase-tagged receptor and a fluorescent ligand. Ligand affinity (Ki) in living cells. Quantifying antagonist binding to A1R and A3R. acs.org
Fluorescent Ligand Binding Uses fluorescently labeled ligands to visualize and quantify receptor binding. Receptor localization, ligand-receptor complex dynamics. Visualizing A1-AR-antagonist complexes in single living cells with XAC-BY630. pnas.org

In Vivo Imaging Techniques (e.g., PET, SPECT) for Receptor Occupancy in Animal Models

In vivo imaging techniques, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are invaluable for studying the effects of adenosine A1 receptor antagonists in living organisms. These non-invasive methods allow for the visualization and quantification of receptor occupancy by an antagonist in the brain and other organs of animal models, providing crucial information for drug development. researchgate.netnih.gov

Positron Emission Tomography (PET) is a highly sensitive nuclear medicine imaging technique that utilizes radiotracers labeled with positron-emitting isotopes. For A1R imaging, specific antagonist radiotracers have been developed. One of the most widely used is [18F]CPFPX (8-cyclopentyl-3-(3-[18F]fluoropropyl)-1-propylxanthine), a fluorinated analog of the selective A1R antagonist DPCPX. thno.orgnih.gov [18F]CPFPX readily crosses the blood-brain barrier and its distribution in the brain corresponds to the known density of A1 receptors. thno.org

PET studies with [18F]CPFPX allow for the determination of the receptor binding potential (BP), a measure of receptor density and affinity. By performing PET scans before and after the administration of an unlabeled A1R antagonist, researchers can quantify the degree of receptor occupancy by the drug. This is crucial for establishing the relationship between the dose of an antagonist and its target engagement in the brain. Studies have shown that the quantification of A1R density using [18F]CPFPX PET is reproducible, making it suitable for longitudinal studies in rodents. nih.gov

Another PET radiotracer used for A1R imaging is [11C]MPDX (8-dicyclopropylmethyl-1-[11C]methyl-3-propylxanthine). snmjournals.orgresearchgate.net PET studies with [11C]MPDX have been used to assess the dose-dependent occupancy of A1 receptors by antagonists such as caffeine (B1668208) and DPCPX in the rodent brain. snmjournals.org

Single-Photon Emission Computed Tomography (SPECT) is another nuclear imaging technique that can be used for receptor occupancy studies, although it generally has lower spatial resolution and sensitivity compared to PET. The development of suitable SPECT radiotracers for the A1R has been an area of research.

These in vivo imaging techniques provide a critical bridge between in vitro pharmacological data and the in vivo efficacy of A1R antagonists, facilitating the selection of promising drug candidates for further development.

Table 3: In Vivo Imaging of A1 Receptor Occupancy

Technique Radiotracer Key Findings Animal Model Reference
PET [18F]CPFPX Visualized and quantified A1R expression and occupancy. Overexpression of A1Rs in microglia and infiltrated leukocytes after stroke. Rat thno.orgnih.gov
PET [11C]MPDX Assessed dose-dependent occupancy of A1Rs by antagonists (caffeine, DPCPX). Rodent snmjournals.org
PET [18F]CPFPX Demonstrated reproducibility of non-invasive quantification of A1R density, allowing for longitudinal studies. Rat nih.gov

Electrophysiological Techniques for Neuronal Activity Modulation

Electrophysiological techniques are fundamental for understanding the functional consequences of adenosine A1 receptor antagonism on neuronal activity. These methods allow for the direct measurement of electrical properties of neurons and synaptic transmission, providing insights into how A1R antagonists modulate neural circuits.

Whole-cell patch-clamp recording is a powerful technique used to measure the electrical activity of individual neurons. By recording from neurons in brain slices, researchers can study the effects of A1R antagonists on various parameters, including resting membrane potential, action potential firing, and synaptic currents.

Studies using this technique have shown that endogenous adenosine, acting on presynaptic A1 receptors, tonically inhibits excitatory synaptic transmission in many brain regions. frontiersin.orgnih.gov The application of a selective A1R antagonist, such as DPCPX (1,3-dipropyl-8-cyclopentylxanthine) or CPT (cyclopentyltheophylline), blocks this tonic inhibition, leading to an increase in the frequency or amplitude of excitatory postsynaptic currents (EPSCs). frontiersin.orgnih.gov For example, in the hippocampus, blockade of A1Rs has been shown to potentiate excitatory synaptic transmission in CA2 pyramidal neurons. nih.gov

Electrophysiological recordings have also revealed that A1 receptors can modulate inhibitory synaptic transmission. In some cases, adenosine, via A1Rs, suppresses inhibitory postsynaptic currents (IPSCs). nih.gov The effect of A1R antagonists on the balance between excitation and inhibition is complex and can vary depending on the specific synapse and brain region. nih.gov

By measuring changes in paired-pulse ratio, a measure of presynaptic release probability, researchers can determine whether the effects of an A1R antagonist are primarily presynaptic or postsynaptic. An increase in paired-pulse facilitation after antagonist application suggests a presynaptic site of action, indicating that the antagonist is blocking a presynaptic A1R-mediated inhibition of neurotransmitter release. nih.gov

These electrophysiological studies provide a detailed understanding of how A1R antagonists alter synaptic communication and neuronal excitability, which underlies their potential therapeutic effects.

Table 4: Electrophysiological Effects of A1R Antagonists

Technique Brain Region Key Findings Antagonist Used Reference
Whole-cell patch-clamp Basal Forebrain Adenosine inhibits glutamatergic inputs to cholinergic and GABAergic neurons via A1 receptors; this effect is blocked by CPT. CPT frontiersin.org
Whole-cell patch-clamp Spinal Cord A1R activation reduces excitatory, but not inhibitory, transmission onto sympathetic preganglionic neurons; this is blocked by DPCPX. DPCPX nih.gov
Whole-cell patch-clamp Hippocampal CA2 Area A1R antagonist facilitated postsynaptic AMPA currents, suggesting a postsynaptic site of action in CA2 neurons. DPCPX nih.gov
Whole-cell patch-clamp Neocortex Adenosine suppresses inhibitory transmission via presynaptic A1 receptors. DPCPX nih.gov

Optogenetic and Chemogenetic Approaches for Adenosine Receptor Pathway Dissection

While direct optogenetic and chemogenetic studies focusing exclusively on the adenosine A1 receptor antagonist pathway are still emerging, these powerful techniques offer immense potential for dissecting the intricate neural circuits and signaling cascades modulated by A1Rs.

Optogenetics involves the use of genetically encoded light-sensitive proteins (opsins) to control the activity of specific neurons with high temporal precision. By expressing opsins in specific cell types that either release adenosine or express A1 receptors, researchers can precisely activate or inhibit these elements with light. This would allow for a detailed investigation of the causal relationship between the activity of a specific neuronal population, adenosine release, A1R activation, and the subsequent behavioral or physiological outcomes. The application of an A1R antagonist during such optogenetic manipulations would help to confirm that the observed effects are indeed mediated by the A1R pathway.

Chemogenetics , on the other hand, utilizes genetically engineered receptors that are activated by specific, otherwise inert, small molecules (designer drugs). A common chemogenetic system is the Designer Receptors Exclusively Activated by Designer Drugs (DREADDs). By expressing an excitatory (Gq-coupled) or inhibitory (Gi-coupled) DREADD in A1R-expressing neurons, researchers can selectively modulate the activity of these neurons by administering the corresponding designer drug. This approach allows for longer-lasting and more widespread modulation of neuronal activity compared to optogenetics. The co-administration of an A1R antagonist with a DREADD agonist could help to unravel the downstream consequences of A1R signaling in specific circuits and its role in complex behaviors.

Although dedicated studies are limited, the principles of these techniques are being applied to study related systems. For example, understanding the broader purinergic signaling system, of which the A1R is a key component, benefits from these advanced methodologies. The future application of optogenetic and chemogenetic tools specifically to the A1R system will undoubtedly provide unprecedented insights into its function in health and disease.

Advanced Microscopy Techniques for Subcellular Localization Studies

Advanced microscopy techniques are essential for determining the precise subcellular localization of adenosine A1 receptors, which is crucial for understanding their function. The spatial arrangement of these receptors within a neuron dictates their access to endogenous adenosine and their ability to modulate specific synaptic and cellular processes.

Immunohistochemistry (IHC) using specific antibodies against the A1R has been a primary method for visualizing the distribution of the receptor in the brain. nih.gov Light microscopy of IHC-stained tissue has revealed high expression of A1Rs in various brain regions, including the cerebral cortex, hippocampus, and thalamus. nih.gov For instance, in the cerebral cortex, strong A1R immunoreactivity is observed in the large pyramidal neurons of layer V. nih.gov

Electron Microscopy (EM) provides a much higher resolution, allowing for the visualization of A1Rs at the ultrastructural level. EM studies have revealed that A1Rs are present in both presynaptic and postsynaptic compartments of synapses. nih.govnih.gov In the presynaptic terminal, A1Rs have been found in the active zone, the site of neurotransmitter release, as well as in areas outside the active zone, suggesting a reserve pool of receptors. nih.gov Postsynaptically, A1Rs are located in the postsynaptic density, in close proximity to other key signaling molecules like NMDA receptors. nih.gov This strategic positioning supports the role of A1Rs in modulating both neurotransmitter release and postsynaptic excitability.

Confocal Microscopy , often combined with fluorescently labeled probes or antibodies, offers improved optical resolution over conventional light microscopy and allows for the three-dimensional reconstruction of receptor distribution. The use of a digital deconvolution system with fluorescence microscopy can further enhance image quality by removing out-of-focus haze, revealing that A1Rs are distributed on the surfaces of cell bodies and dendrites, as well as in the cytoplasm of neurons. nih.gov

More recently, super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) microscopy and Photoactivated Localization Microscopy (PALM), have emerged. These techniques bypass the diffraction limit of light, enabling the visualization of receptor localization and organization at the nanoscale. While the application of these cutting-edge techniques to A1R research is still in its early stages, they hold the promise of revealing even finer details about the spatial arrangement of A1Rs in their native cellular environment.

The development of chemical biological approaches, such as the use of electrophilic covalent probes, also contributes to the study of A1R localization. nih.gov These probes can be used to label the receptor, which can then be visualized using techniques like confocal microscopy. nih.gov

Future Directions and Research Gaps in Adenosine Receptor Antagonist 1 Research

Elucidating Novel Mechanisms of Action

Beyond the well-established role of A1R antagonists in blocking the Gαi/o-protein-mediated inhibition of adenylyl cyclase, emerging research is uncovering more nuanced and novel mechanisms of action. A significant area of future exploration is the realm of G protein-independent signaling. The recruitment of β-arrestins following receptor stimulation is a key signaling pathway that is still not fully understood for A1Rs. frontiersin.org Characterizing how different A1R antagonists modulate β-arrestin recruitment and subsequent downstream signaling cascades could reveal new therapeutic possibilities and explain variations in compound efficacy. frontiersin.org

Another promising frontier is the investigation of allosteric modulation. frontiersin.orgnih.gov Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where endogenous adenosine (B11128) binds. nih.gov These modulators can fine-tune the receptor's response to adenosine, offering a more subtle and potentially safer way to control A1R activity compared to direct antagonism. nih.govnih.gov Future studies are needed to discover new allosteric modulators and to understand the structural basis of their interaction with the A1R, which could lead to the development of highly selective drugs with fewer side effects. frontiersin.orgpnas.org Furthermore, research into how A1R antagonists influence other signaling pathways, such as the phospholipase C (PLC) pathway and various ion channels, will provide a more complete picture of their pharmacological effects. mdpi.com

Exploring Combination Therapies in Preclinical Models

The therapeutic efficacy of A1R antagonists may be significantly enhanced when used in combination with other pharmacological agents. Preclinical studies are increasingly exploring these synergistic interactions. A prominent area of investigation is the combined blockade of A1 and A2A adenosine receptors. nih.gov Dual A1/A2A receptor antagonists are being investigated for their potential in treating neurodegenerative conditions like Parkinson's disease. nih.govresearchgate.net The rationale is that A1R antagonism can increase the release of neurotransmitters like acetylcholine (B1216132) and glutamate (B1630785), while A2AAR antagonism can potentiate dopaminergic signaling. researchgate.net

In the context of cancer immunotherapy, combining A1R antagonists with immune checkpoint inhibitors is a promising strategy. Tumors can create an immunosuppressive microenvironment by producing high levels of adenosine. By blocking A1 receptors, which can be expressed on immune cells, these antagonists may help to restore anti-tumor immunity. Preclinical models are crucial for determining the most effective combinations and understanding the underlying immunological mechanisms. Further research in animal models will be vital to optimize dosing strategies and to identify which cancer types are most likely to respond to this combination approach.

Development of Highly Selective and Potent Analogues

The development of new chemical entities with improved selectivity and potency for the A1R remains a cornerstone of future research. While classic antagonists like xanthine (B1682287) derivatives have been instrumental, efforts are now focused on novel scaffolds. nih.gov For instance, 1,2,4-triazole (B32235) derivatives have been identified as potent dual A1/A2A AR antagonists. nih.gov

Structure-based drug design, aided by the increasing availability of high-resolution crystal structures of adenosine receptors, is a powerful tool in this endeavor. By understanding the precise molecular interactions between antagonists and the A1R binding pocket, medicinal chemists can rationally design new molecules with enhanced affinity and selectivity. A key goal is to develop antagonists that can differentiate not only between the four adenosine receptor subtypes but also exhibit favorable pharmacokinetic properties. The continuous synthesis and preclinical testing of new analogues are essential for identifying lead compounds with the potential for further development.

Compound ClassInvestigated forReference
1,2,4-triazole derivativesDual A1/A2A antagonism nih.gov
Xanthine derivativesA1R antagonism nih.gov
Pyrazolo[3,4-d]pyrimidin-6-amine derivativesDual A1/A2A antagonism nih.gov

Addressing Preclinical Limitations and Translating Findings (excluding human trials)

A significant hurdle in the development of A1R antagonists is the translation of promising preclinical findings into clinically effective therapies. One major challenge is the ubiquitous nature of adenosine signaling, which makes it difficult to achieve tissue-specific effects and avoid off-target side effects. nih.govnih.gov The widespread distribution of A1 receptors throughout the body means that an antagonist could have unintended consequences in various organ systems. nih.gov

Animal models, while indispensable, have their limitations. nih.gov There can be significant species differences in receptor distribution, affinity, and metabolism of A1R antagonists. nih.gov For example, findings in rodent models of disease may not always accurately predict the response in humans. nih.gov Furthermore, the complexity of human diseases is often not fully replicated in animal models. For instance, preclinical models of ischemic kidney damage have not consistently shown a protective effect with A1R antagonists, likely due to the multifaceted nature of the injury. nih.govbohrium.comresearchgate.net Future research must focus on developing more predictive preclinical models and carefully considering inter-species differences when interpreting data.

Identifying Novel Therapeutic Niches for Adenosine Receptor Antagonist 1 (Preclinical)

While A1R antagonists have been traditionally investigated for cardiovascular and central nervous system disorders, preclinical research is uncovering their potential in a variety of new therapeutic areas. One such area is respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). nih.gov Preclinical studies suggest that A1R antagonists may help to reduce airway inflammation and bronchoconstriction. nih.govnih.gov

Another emerging niche is in the treatment of kidney diseases. nih.govbohrium.com A1R antagonists have been shown in animal models to promote diuresis and natriuresis, which could be beneficial in conditions like congestive heart failure and diabetic kidney disease. nih.govkrcp-ksn.org They may also play a role in modulating renal blood flow and renin release. nih.govbohrium.com Additionally, the role of A1R antagonists in managing neuropathic pain is an active area of preclinical investigation, with studies suggesting they may alleviate hypersensitivity. aau.dk Further preclinical exploration in these and other areas, such as gastrointestinal disorders, could open up new avenues for the therapeutic application of A1R antagonists.

Potential Therapeutic NichePreclinical FindingsReference
Respiratory Diseases (Asthma, COPD)Reduction of airway inflammation and bronchoconstriction nih.govnih.gov
Kidney DiseasesPromotion of diuresis and natriuresis, modulation of renal blood flow nih.govbohrium.comkrcp-ksn.org
Neuropathic PainAlleviation of hypersensitivity aau.dk

Integration of Omics Data for Systems-Level Understanding

The integration of large-scale "omics" data, including genomics, proteomics, and metabolomics, offers a powerful approach to gain a more holistic understanding of A1R antagonist action. Metabolomics, the study of small molecule metabolites, can provide a snapshot of the metabolic state of a biological system in response to an A1R antagonist. nih.govnih.gov For example, untargeted metabolomics has been used to investigate the potential antidepressant effects of a novel adenosine receptor antagonist by analyzing changes in the metabolic profiles of serum and brain tissue in rats. nih.govnih.gov NMR-based metabolomics has also been employed to identify bioactive metabolites from natural sources that bind to the A1 receptor. researchgate.netuniversiteitleiden.nl

Genomic approaches, such as genome-wide association studies (GWAIS), can help identify genetic variations that may influence an individual's response to A1R antagonists. nih.gov Understanding the genetic underpinnings of A1R signaling can pave the way for personalized medicine approaches. Proteomics can be used to identify changes in protein expression and post-translational modifications following A1R antagonist treatment, providing insights into the downstream signaling pathways that are affected. By integrating these different omics datasets, researchers can construct comprehensive models of A1R function and dysfunction, leading to the identification of novel biomarkers and more effective therapeutic strategies.

Q & A

Basic: How are adenosine receptor subtypes classified, and what experimental methods validate their distinct pharmacological profiles?

Adenosine receptors (ARs) are classified into four subtypes: A₁, A₂ₐ, A₂B, and A₃, based on structural, functional, and pharmacological criteria. Subtype validation involves radioligand binding assays with selective agonists/antagonists. For example:

  • A₃ receptor identification : Transfection of cloned receptors (e.g., R226 in COS-7/CHO cells) followed by binding assays using tritiated NECA ([³H]NECA) and [¹²⁵I]APNEA confirmed A₃-specific affinity (Kd = 15.5 ± 2.4 nM), with insensitivity to A₁/A₂ antagonists like DPCPX or XAC .
  • Functional assays : cAMP modulation in transfected CHO cells (e.g., A₃ receptors inhibit forskolin-stimulated cAMP via pertussis toxin-sensitive G proteins) distinguishes signaling pathways .

Basic: What methodological approaches are used to assess adenosine receptor antagonist efficacy in modulating cAMP signaling?

Key methods include:

  • cAMP accumulation assays : Transfected cells (e.g., CHO cells) are treated with forskolin to elevate cAMP, followed by antagonist/agonist exposure. For A₂ₐ receptors, inhibition of cAMP is measured via [³H]ATP conversion to [³H]cAMP, validated by dose-response curves (e.g., EC₅₀ values for R-PIA: 18 ± 5.6 nM) .
  • Pertussis toxin sensitivity : Blocks Gᵢ/o proteins to confirm receptor coupling (e.g., A₃-mediated cAMP inhibition is toxin-sensitive) .

Advanced: How can homology modeling and molecular dynamics (MD) simulations resolve structural determinants of antagonist selectivity?

  • Homology modeling : Templates like the A₂ₐ receptor crystal structure (56% identity to A₂B) predict ligand-binding pockets. For example, A₂B receptor models stabilized antagonists (theophylline, ZM241385) via interactions with Asn253, Phe168, and Met270 .
  • MD free energy simulations : Quantify mutation effects on ligand binding (e.g., A₂ₐ mutant E13Q abolishes agonist binding but retains antagonist affinity, validated by [³H]XAC saturation assays) .

Advanced: What in vivo models elucidate the role of adenosine antagonists in neurodegenerative disease?

  • Aβ-injection models : Intracerebroventricular Aβ administration in rodents induces AD-like deficits (e.g., spatial memory impairment). Antagonists like caffeine reverse cognitive deficits via A₁/A₂ₐ blockade, measured by maze tests and cholinergic activity assays .
  • Transgenic models : APP-overexpressing mice (e.g., PDAPP) show reduced Aβ burden with chronic A₂ₐ antagonist treatment, assessed via immunohistochemistry and behavioral assays .

Basic: What radioligands and protocols are standard for quantifying receptor-ligand interactions?

  • Saturation binding : Use [³H]CGS15943 (Kd = 4 nM) or [³H]XAC (Kd = 25–30 nM) on cortical membranes. GTP shifts (agonist displacement) distinguish high/low affinity states .
  • Competition assays : Antagonists (e.g., ZM241385) compete with [³H]NECA, with Cheng-Prusoff analysis to calculate Ki values (e.g., AZD4635 Ki = 1.7 nM for A₂ₐ) .

Advanced: How do subtype-selective antagonists dissect receptor-specific contributions to fibrosis?

  • Pharmacological blocking : In renal HK2 cells, A₃ antagonists (MRS1220) inhibit NECA-induced fibronectin/α-SMA upregulation in high glucose (25 mM), validated by western blotting. A₁/A₂B antagonists (DPCPX, MRS1754) show no effect .
  • In vivo validation : Diabetic rats treated with A₃ antagonists (MRS1220) exhibit reduced renal α-SMA staining, confirming antifibrotic effects .

Basic: Which animal models are used to study adenosine antagonists in cognitive dysfunction?

  • Scopolamine-induced amnesia : Mimics cholinergic hypofunction. Antagonists (e.g., caffeine) reverse deficits via Morris water maze or passive avoidance tests .
  • Aging models : 22-month-old rats in Lashley III mazes show improved memory with chronic caffeine (dose: 10–30 mg/kg) .

Advanced: How do in silico methods optimize antagonist design?

  • Docking studies : High-resolution co-crystal structures (e.g., A₂ₐ-AZD4635) identify critical interactions (e.g., π-π stacking with Phe168, H-bonds with Asn253) .
  • Water-mediated interactions : MD simulations reveal solvent roles in ligand binding, guiding solubility optimization (e.g., prodrugs for low-bioavailability xanthines) .

Basic: What are the limitations of cAMP assays in characterizing receptor antagonists?

  • Cross-talk : A₂B receptors couple to Gₛ and Gq, complicating cAMP data. Use selective inhibitors (e.g., SQ22536 for adenylate cyclase) .
  • Cell-specific effects : Primary mesangial cells show synergistic A₁/A₂ responses to adenosine, requiring dual-receptor knockout validation .

Advanced: How do allosteric modulators expand therapeutic potential of adenosine antagonists?

  • Allosteric enhancers : Compounds like LUF6000 bind A₁ receptors, enhancing endogenous adenosine effects. Validate via Schild analysis (e.g., shifted agonist EC₅₀) .
  • Biased signaling : Mutagenesis (e.g., A₂ₐ E13Q) uncouples G protein vs. β-arrestin pathways, enabling design of pathway-selective antagonists .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.